1,4-Dibenzyl-1,4-diazepan-6-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dibenzyl-1,4-diazepan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19-15-20(13-17-7-3-1-4-8-17)11-12-21(16-19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZIAMGADODZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1CC2=CC=CC=C2)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: 1,4-Dibenzyl-1,4-diazepan-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available chemical and physical properties of 1,4-Dibenzyl-1,4-diazepan-6-ol. Despite its commercial availability, detailed experimental data, including spectroscopic analyses and specific synthesis protocols, are not extensively documented in publicly accessible scientific literature. This document compiles the existing data from chemical supplier databases and offers a generalized framework for its potential synthesis and characterization based on established methodologies for analogous 1,4-diazepine structures.
Chemical Identity and Physical Properties
This compound is a heterocyclic organic compound featuring a seven-membered diazepine ring substituted with two benzyl groups at the nitrogen atoms and a hydroxyl group at the 6-position.
| Property | Value | Source |
| CAS Number | 389062-84-4 | [1][2] |
| Molecular Formula | C₁₉H₂₄N₂O | [1][2] |
| Molecular Weight | 296.41 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | OC1CN(CC2=CC=CC=C2)CCN(CC3=CC=CC=C3)C1 | [1] |
Computed Physicochemical Properties
The following data are computationally derived and provide estimations of the compound's characteristics.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 26.71 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.3653 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 4 | [1] |
Note: No experimentally determined physical properties such as melting point or boiling point were found in the available literature.
Synthesis and Purification (Hypothetical Protocols)
While a specific, validated synthesis protocol for this compound is not available in the searched literature, a plausible synthetic route can be conceptualized based on general methods for the preparation of substituted 1,4-diazepanes.
Hypothetical Synthesis Workflow
A potential synthetic approach could involve a multi-step process starting from simpler, commercially available precursors. The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted diazepane derivative.
Caption: A generalized workflow for the synthesis, purification, and characterization of a substituted diazepane.
Experimental Considerations
-
Synthesis: A common method for forming the diazepane ring involves the cyclization of a linear precursor. For this compound, this could potentially be achieved by reacting N,N'-dibenzylethylenediamine with a three-carbon dielectrophile containing a protected hydroxyl group, such as epichlorohydrin or a related glycerol derivative. The reaction would likely be carried out in a suitable solvent in the presence of a base to neutralize the generated acid.
-
Purification: After the reaction, the crude product would typically be isolated through an aqueous work-up to remove inorganic salts and water-soluble impurities. Further purification would likely be necessary, with column chromatography on silica gel being a standard technique for compounds of this nature. The choice of eluent would be determined through preliminary analysis, such as thin-layer chromatography (TLC).
Spectroscopic Characterization (Expected)
Detailed spectroscopic data for this compound are not currently available. However, based on its structure, the following characteristic signals would be anticipated in its spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Spectrum | Expected Chemical Shifts (ppm) and Multiplicities |
| ¹H NMR | - Aromatic protons of the benzyl groups (multiplet, ~7.2-7.4 ppm).- Methylene protons of the benzyl groups (singlet or AB quartet, ~3.5-3.7 ppm).- Proton on the carbon bearing the hydroxyl group (CH-OH) (multiplet, ~3.8-4.2 ppm).- Methylene protons of the diazepane ring (complex multiplets, ~2.5-3.2 ppm).- Hydroxyl proton (broad singlet, variable chemical shift). |
| ¹³C NMR | - Aromatic carbons of the benzyl groups (~127-140 ppm).- Methylene carbons of the benzyl groups (~55-60 ppm).- Carbon bearing the hydroxyl group (CH-OH) (~65-75 ppm).- Methylene carbons of the diazepane ring (~50-60 ppm). |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (alcohol) | Broad, ~3200-3600 |
| C-H Stretch (aromatic) | ~3000-3100 |
| C-H Stretch (aliphatic) | ~2800-3000 |
| C=C Stretch (aromatic) | ~1450-1600 |
| C-O Stretch (alcohol) | ~1000-1260 |
| C-N Stretch | ~1020-1250 |
Mass Spectrometry (MS)
| Ionization Method | Expected m/z Values |
| Electron Ionization (EI) | - Molecular ion (M⁺) at m/z 296.- Fragments corresponding to the loss of a benzyl group (m/z 205) and other characteristic fragments. |
| Electrospray Ionization (ESI) | - Protonated molecule ([M+H]⁺) at m/z 297. |
Biological Activity and Signaling Pathways
There is no information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. The search results for biological activity related to "diazepan" predominantly refer to the well-known anxiolytic drug diazepam, which belongs to the benzodiazepine class and is structurally distinct from the topic compound. Further research would be required to elucidate any potential pharmacological effects of this compound.
Conclusion
This compound is a defined chemical entity with known basic identifiers and computed properties. However, a comprehensive understanding of its chemical and biological properties is hampered by the lack of detailed, publicly available experimental data. The information and hypothetical protocols provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field, highlighting the need for further investigation to fully characterize this compound. The synthesis and characterization workflows presented are based on general principles of organic chemistry and are intended to guide future experimental design.
References
An In-depth Technical Guide to the Synthesis of 1,4-Dibenzyl-1,4-diazepan-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for the preparation of 1,4-dibenzyl-1,4-diazepan-6-ol, a diazepane derivative with potential applications in medicinal chemistry and drug development. The proposed synthesis is a two-step process commencing with the formation of the key intermediate, 1,4-dibenzyl-1,4-diazepan-6-one, followed by its subsequent reduction to the target alcohol. This guide provides detailed experimental protocols, a summary of quantitative data, and visualizations of the synthesis pathway.
I. Synthesis Pathway Overview
The synthesis of this compound is accomplished through a two-step reaction sequence as illustrated below. The initial step involves a cyclocondensation reaction between N,N'-dibenzylethylenediamine and 1,3-dichloroacetone to form the seven-membered diazepanone ring. The subsequent step is the reduction of the ketone functionality to a hydroxyl group using a suitable reducing agent.
Caption: Proposed two-step synthesis of this compound.
II. Experimental Protocols
Step 1: Synthesis of 1,4-Dibenzyl-1,4-diazepan-6-one
This procedure details the cyclocondensation reaction to form the diazepanone intermediate. The reaction of diamines with dihaloalkanes is a known method for the formation of heterocyclic rings.
Materials:
-
N,N'-Dibenzylethylenediamine
-
1,3-Dichloroacetone
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N,N'-dibenzylethylenediamine (1 equivalent) in acetonitrile, add sodium carbonate (2.5 equivalents).
-
Heat the mixture to reflux (approximately 82°C).
-
Slowly add a solution of 1,3-dichloroacetone (1.1 equivalents) in acetonitrile to the refluxing mixture over a period of 1-2 hours.
-
Continue to reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 1,4-dibenzyl-1,4-diazepan-6-one as a solid.
Step 2: Synthesis of this compound
This protocol describes the reduction of the ketone intermediate to the final alcohol product. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[1][2][3][4][5]
Materials:
-
1,4-Dibenzyl-1,4-diazepan-6-one
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,4-dibenzyl-1,4-diazepan-6-one (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) to the solution in small portions, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
III. Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis. Please note that these are expected values based on similar reactions reported in the literature, and actual results may vary.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | N,N'-Dibenzylethylenediamine | 1,3-Dichloroacetone | 1,4-Dibenzyl-1,4-diazepan-6-one | Acetonitrile | 82 | 12-24 | 60-70 |
| 2 | 1,4-Dibenzyl-1,4-diazepan-6-one | Sodium Borohydride | This compound | Methanol | 0 to RT | 2-4 | 85-95 |
IV. Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Disclaimer: This document provides a proposed synthetic pathway based on established chemical principles. The procedures should be carried out by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions. The provided quantitative data are estimates and may not be representative of actual experimental outcomes.
References
Spectroscopic and Synthetic Profile of 1,4-Dibenzyl-1,4-diazepan-6-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 1,4-Dibenzyl-1,4-diazepan-6-ol. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on its chemical structure. The information herein serves as a foundational resource for the synthesis, purification, and characterization of this compound and structurally related compounds in a research and development setting.
Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopic analysis for the functional groups and structural motifs present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | m | 10H | Ar-H |
| 3.80 - 3.90 | m | 1H | CH -OH |
| 3.60 | s | 4H | 2 x N-CH₂ -Ph |
| 2.70 - 2.90 | m | 4H | C5-H ₂, C7-H ₂ |
| 2.50 - 2.65 | m | 4H | C2-H ₂, C3-H ₂ |
| 1.80 - 2.00 | br s | 1H | OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 138.5 | Ar-C (quaternary) |
| 129.0 | Ar-C H |
| 128.5 | Ar-C H |
| 127.5 | Ar-C H |
| 70.0 | C H-OH |
| 63.0 | N-C H₂-Ph |
| 58.0 | C 5, C 7 |
| 55.0 | C 2, C 3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Broad | O-H stretch |
| 3060 - 3030 | Medium | Ar C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1495, 1450 | Medium-Strong | Ar C=C stretch |
| 1100 - 1050 | Strong | C-O stretch |
| 740, 700 | Strong | Ar C-H bend (monosubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 296 | 40 | [M]⁺ |
| 205 | 100 | [M - CH₂Ph]⁺ |
| 91 | 80 | [C₇H₇]⁺ (benzyl cation) |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This protocol is a representative procedure for the synthesis of the target compound.
Materials:
-
1,4-Dibenzyl-1,4-diazepan-6-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,4-Dibenzyl-1,4-diazepan-6-one (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Spectroscopic Characterization
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer at room temperature.
-
Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
Obtain an IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Process the data to obtain a transmittance or absorbance spectrum.
Mass Spectrometry:
-
Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.
-
Acquire the mass spectrum in electron ionization (EI) mode.
-
Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Caption: Logical Flow of Spectroscopic Data Interpretation.
In-Depth Technical Guide: Crystal Structure of 1,4-Dibenzyl-1,4-diazepan-6-ol
Disclaimer: As of December 2025, a public crystal structure determination for 1,4-Dibenzyl-1,4-diazepan-6-ol (CAS 389062-84-4) is not available in the accessed crystallographic databases. This guide will therefore present a detailed analysis of the crystal structure of the closely related compound, 1-Benzyl-1,4-diazepan-5-one , as a valuable proxy. The methodologies and structural features discussed are highly relevant for researchers working with substituted diazepane scaffolds.
This technical guide is intended for researchers, scientists, and professionals in drug development with an interest in the solid-state properties of diazepane derivatives. The document provides a comprehensive overview of the crystallographic data, experimental protocols for synthesis and crystallization, and a visual representation of the experimental workflow for the analogue compound, 1-Benzyl-1,4-diazepan-5-one.
Physicochemical Properties
Basic physicochemical information for this compound is available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 389062-84-4 | [1][2] |
| Molecular Formula | C₁₉H₂₄N₂O | [1][2] |
| Molecular Weight | 296.41 g/mol | [1] |
| Purity | >95% | [1][2] |
Crystallographic Data of an Analogue: 1-Benzyl-1,4-diazepan-5-one
The following tables summarize the crystallographic data for 1-Benzyl-1,4-diazepan-5-one, a structurally similar compound. This data provides insight into the expected solid-state conformation of seven-membered diazepane rings. The seven-membered ring in this analogue adopts a chair-like conformation.[3] Intermolecular N—H⋯O hydrogen bonds are observed, leading to the formation of molecular dimers.[3]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₂H₁₆N₂O |
| Formula Weight | 204.27 |
| Temperature | 298(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 12.602(3) Å |
| b | 7.4920(15) Å |
| c | 12.824(3) Å |
| α | 90° |
| β | 111.00(3)° |
| γ | 90° |
| Volume | 1130.3(4) ų |
| Z | 4 |
| Calculated Density | 1.199 Mg/m³ |
| Absorption Coefficient | 0.081 mm⁻¹ |
| F(000) | 440 |
| Data Collection | |
| Diffractometer | Enraf–Nonius CAD-4 |
| Reflections Collected | 2308 |
| Independent Reflections | 2205 [R(int) = 0.053] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2205 / 0 / 137 |
| Goodness-of-fit on F² | 0.993 |
| Final R indices [I>2sigma(I)] | R1 = 0.088, wR2 = 0.189 |
| R indices (all data) | R1 = 0.184, wR2 = 0.228 |
Data obtained from the crystallographic study of 1-Benzyl-1,4-diazepan-5-one.[3]
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and crystallization of the analogue compound, 1-Benzyl-1,4-diazepan-5-one. These protocols can serve as a foundational methodology for the synthesis and crystallization of this compound.
Synthesis of 1-Benzyl-1,4-diazepan-5-one
The synthesis of 1-Benzyl-1,4-diazepan-5-one is achieved through a Schmidt rearrangement of 1-Benzyl-piperidin-4-one.[3]
Materials:
-
1-Benzyl-piperidin-4-one
-
Sulfuric acid
-
Dichloromethane
-
Sodium azide
-
Ammonium hydroxide (15%)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
A mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is cooled to 273 K.
-
1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.
-
Sodium azide (32.5 g, 0.5 mol) is added cautiously over a period of 3 hours, maintaining the temperature at approximately 278 K.
-
The resulting mixture is stirred for an additional hour at the same temperature.
-
Ice (1 kg) is added rapidly to the reaction, followed by alkalization with 15% ammonium hydroxide (200 ml) to a pH of 11.
-
The organic layer is separated, and the aqueous fraction is extracted with dichloromethane (3 x 100 ml).
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed in vacuo, and the residue is recrystallized from ethyl acetate to yield the final product.[3]
Crystallization
Single crystals of 1-Benzyl-1,4-diazepan-5-one suitable for X-ray diffraction analysis were obtained by the slow evaporation of a saturated solution of the compound in ethanol at room temperature.[3]
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis and crystallization of 1-Benzyl-1,4-diazepan-5-one.
Caption: Synthesis and crystallization workflow for 1-Benzyl-1,4-diazepan-5-one.
Biological Context
While no specific signaling pathways involving this compound have been reported, the broader class of diazepine derivatives is known for a wide range of biological activities. Many diazepine-containing compounds are investigated for their effects on the central nervous system. For instance, the analogue 1-Benzyl-1,4-diazepan-5-one has been studied as a potential inhibitor of human nitric oxide synthesis.[3] Further research is required to elucidate the specific biological targets and signaling pathways of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Purity Analysis of 1,4-Dibenzyl-1,4-diazepan-6-ol
Abstract
This guide provides a comprehensive overview of the analytical methodologies required for the robust purity assessment of this compound, a key intermediate in various synthetic applications. The purity of such compounds is critical for ensuring the safety, efficacy, and reproducibility of downstream processes in drug development and chemical research. This document outlines a multi-faceted analytical approach, detailing potential impurities based on a likely synthetic pathway and providing detailed experimental protocols for their detection and quantification. The methodologies cover chromatographic, spectroscopic, and thermal analysis techniques, ensuring a thorough characterization of the compound. All quantitative data and experimental parameters are presented in structured tables, and key workflows are visualized using diagrams to facilitate clear understanding and implementation by laboratory professionals.
Introduction and Impurity Profiling
The purity of any chemical entity, particularly those intended for use in pharmaceutical development, is a critical quality attribute. For this compound, a molecule featuring a diazepane core, potential impurities can arise from unreacted starting materials, intermediates, by-products from side reactions, or degradation products. Understanding the synthetic route is paramount to predicting and identifying these impurities.
A plausible and common synthetic route involves the cyclization reaction between N,N'-dibenzylethylenediamine and a suitable C3 dielectrophile, such as epichlorohydrin.
Hypothesized Synthesis: N,N'-dibenzylethylenediamine + Epichlorohydrin → this compound
Based on this pathway, a profile of potential process-related impurities can be established.
Table 1: Potential Impurity Profile for this compound
| Impurity Name | Type | Origin |
| N,N'-dibenzylethylenediamine | Starting Material | Incomplete reaction |
| Epichlorohydrin | Starting Material | Incomplete reaction (highly volatile) |
| 1,3-Bis(benzylamino)propan-2-ol | Isomeric By-product | Alternative ring-opening of epichlorohydrin |
| Dimerized Species | By-product | Reaction of two diazepane molecules |
| Oxidized Species | Degradant | Air oxidation of the tertiary amines |
| Debenzylated Species | Degradant | Cleavage of benzyl groups |
Analytical Workflow and Methodologies
A comprehensive purity analysis requires the orthogonal application of multiple analytical techniques. The general workflow for the purity assessment of a new batch of this compound is depicted below.
Caption: Overall workflow for the purity analysis of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
HPLC with UV detection is the primary method for quantifying non-volatile organic impurities. A reversed-phase method is suitable for a molecule of this polarity.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Instrumentation: Utilize a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions: The parameters below provide a starting point for method development.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm and 254 nm |
| Run Time | 35 minutes |
-
Data Analysis: Calculate purity using the area percent method. Identify and quantify known impurities against reference standards if available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Headspace GC-MS is the standard method for identifying and quantifying residual solvents from the synthesis and purification processes, as mandated by guidelines such as ICH Q3C.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMF) and seal the vial.
-
Instrumentation: Use a GC-MS system equipped with a headspace autosampler.
-
GC-MS Conditions:
Table 3: Headspace GC-MS Method Parameters
| Parameter | Condition |
| GC Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
| Transfer Line Temp | 100 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| MS Scan Range | 35-350 amu |
-
Data Analysis: Identify solvents by matching mass spectra against a library (e.g., NIST) and retention times of known standards. Quantify against a calibrated standard curve.
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Purity
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the main component and detect impurities that have unique proton signals.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 5 seconds (for quantitative purposes).
-
Spectral Width: -2 to 12 ppm.
-
-
Data Analysis: Integrate all signals. The chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound. Impurity signals can be identified and, if a certified internal standard is used (quantitative NMR or qNMR), can be quantified.
Impurity Identification Logic
When an unknown peak is detected in the primary analysis (e.g., HPLC), a systematic approach is required for its identification.
Caption: Decision tree for the structural identification of unknown impurities.
Summary of Analytical Techniques for Purity Assessment
The table below summarizes the recommended analytical techniques and their specific roles in the comprehensive purity analysis of this compound.
Table 4: Summary of Purity Analysis Methods
| Technique | Purpose | Typical Specification |
| HPLC-UV | Purity and quantification of organic impurities | ≥ 98.0% (Area %) |
| ¹H NMR | Identity confirmation and structural verification | Conforms to structure |
| LC-MS | Impurity identification (mass determination) | Report mass of unknowns |
| Headspace GC-MS | Quantification of residual solvents | Per ICH Q3C limits |
| Karl Fischer Titration | Water content determination | ≤ 0.5% w/w |
| Sulfated Ash / ICP-MS | Inorganic impurities / elemental impurities | ≤ 0.1% / Per USP <232> |
This guide provides a robust framework for the purity analysis of this compound. Adherence to these multi-faceted analytical strategies will ensure a high-quality, well-characterized compound suitable for demanding research and development applications. Method validation should be performed in accordance with internal quality standards and relevant regulatory guidelines.
The Rising Therapeutic Potential of Dibenzyl-Diazepan-Ol Derivatives: A Technical Overview
For Immediate Release
[City, State] – [Date] – The landscape of novel therapeutic agent development is continually evolving, with significant attention being directed towards heterocyclic compounds. Among these, dibenzyl-diazepan-ol derivatives are emerging as a promising class of molecules with a wide spectrum of potential biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the synthesis, biological evaluation, and potential mechanisms of action of these compounds and their close structural analogs. This document is intended for researchers, scientists, and professionals in the field of drug development.
While direct research on dibenzyl-diazepan-ol derivatives is nascent, this guide draws upon the significant body of work on structurally related dibenzodiazepine and hydroxylated benzodiazepine derivatives to infer their potential therapeutic applications, which span from oncology to infectious diseases.
Antitumor Activity: A Primary Focus
A significant body of research has highlighted the potent antitumor activity of dibenzodiazepine derivatives. Several studies have reported the synthesis of various analogs and their subsequent in vitro evaluation against a panel of human cancer cell lines.
Table 1: In Vitro Antitumor Activity of Dibenzodiazepine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dibenzodiazepine derivative series | Breast Cancer (BCAP37) | Down to 0.30 | [1] |
| Gastric Cancer (SGC7901) | Down to 0.30 | [1] | |
| Liver Cancer (HepG2) | Down to 0.30 | [1] | |
| Cervical Cancer (HeLa) | Down to 0.30 | [1] | |
| Leukemia (HL-60) | Down to 0.30 | [1] | |
| 1,5-Benzodiazepin-2-One derivative (3b) | Colon Cancer (HCT-116) | 9.18 | [2] |
| Liver Cancer (HepG2) | 6.13 | [2] | |
| Breast Cancer (MCF-7) | 7.86 | [2] |
These findings underscore the potential of the dibenzodiazepine scaffold as a template for the development of novel anticancer agents. The mechanism of action for these compounds is an area of active investigation, with several proposed pathways.
Experimental Protocols: Antitumor Activity Assessment
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[2][3]
Caption: Workflow for In Vitro Antitumor Activity Screening.
The anticancer effects of some benzodiazepine derivatives are believed to be mediated through the induction of apoptosis and cell cycle arrest.[2][4] One study on a 1,5-benzodiazepin-2-one derivative suggested a potent dual inhibition of HER2 and HDAC1.[2]
Caption: Proposed Anticancer Mechanisms of Benzodiazepine Derivatives.
Antibacterial Activity: A New Frontier
Recent studies have explored the potential of dibenzodiazepine derivatives as antibacterial agents, particularly against intracellular pathogens. This opens up new avenues for the development of therapeutics for challenging infections.
Table 2: In Vitro Antibacterial Activity of Dibenzodiazepine Derivative SW33
| Pathogen | EC50 (µM) | Reference |
| Salmonella typhi Ty2 | 0.55 | [5] |
| Listeria monocytogenes | 0.60 | [5] |
| Yersinia enterocolitica | 0.93 | [5] |
The potent activity against these intracellular bacteria suggests that dibenzodiazepine derivatives may be able to penetrate host cells and exert their antibacterial effects.
Experimental Protocols: Antibacterial Activity Assessment
Intracellular Antibacterial Activity Assay (CFU Assay):
-
Cell Infection: Macrophage-like cells (e.g., RAW264.7) are seeded and infected with the bacterial pathogen for a defined period.
-
Extracellular Bacteria Removal: The cells are washed, and an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) is added to kill any remaining extracellular bacteria.
-
Compound Treatment: The infected cells are then treated with different concentrations of the test compound and incubated for 24 hours.
-
Cell Lysis: The cells are lysed to release the intracellular bacteria.
-
Colony Forming Unit (CFU) Counting: The cell lysate is serially diluted and plated on appropriate agar plates. The number of viable bacteria is determined by counting the resulting colonies.
-
EC50 Calculation: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.[5]
Caption: Workflow for Intracellular Antibacterial Activity Assay.
Synthesis of Dibenzodiazepine Derivatives
The synthesis of dibenzodiazepine derivatives typically involves a multi-step process. While a specific synthesis for a "dibenzyl-diazepan-ol" was not found in the reviewed literature, a general synthetic scheme for dibenzodiazepine derivatives can be outlined. A concise approach often involves the reaction of a substituted 2-aminobenzophenone with an appropriate amine, followed by cyclization to form the diazepine ring. Further modifications can be made to introduce various substituents at different positions to explore structure-activity relationships.[1]
Caption: General Synthetic Pathway for Dibenzodiazepine Derivatives.
Future Directions and Conclusion
The existing research on dibenzodiazepine derivatives strongly suggests a promising future for this class of compounds in medicinal chemistry. The potent antitumor and antibacterial activities observed warrant further investigation and optimization. The introduction of a hydroxyl group, as suggested by the "-ol" suffix in the topic, could significantly impact the pharmacokinetic and pharmacodynamic properties of these molecules, potentially leading to improved efficacy and safety profiles.
Future research should focus on:
-
The development of synthetic methodologies to introduce hydroxyl and dibenzyl functionalities onto the diazepan scaffold.
-
A systematic exploration of the structure-activity relationships of these novel derivatives.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in their biological activities.
-
In vivo studies to evaluate the efficacy and safety of the most promising candidates in relevant animal models.
References
- 1. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 1,4-Dibenzyl-1,4-diazepan-6-ol: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling methodologies applicable to the novel compound 1,4-Dibenzyl-1,4-diazepan-6-ol. Intended for researchers, scientists, and professionals in drug development, this document outlines detailed protocols for key computational techniques including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By leveraging these in silico approaches, researchers can efficiently investigate the therapeutic potential of this compound, elucidating its mechanism of action, pharmacokinetic profile, and potential toxicities, thereby accelerating the drug discovery and development pipeline. This guide also includes data presentation standards and mandatory visualizations to ensure clarity and reproducibility of computational experiments.
Introduction to this compound
This compound is a heterocyclic compound with the molecular formula C₁₉H₂₄N₂O and a molecular weight of 296.41 g/mol .[1][2][3] The diazepane scaffold is a well-known privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including acting as central nervous system (CNS) agents.[4][5][6] The presence of two benzyl groups and a hydroxyl moiety suggests potential for various intermolecular interactions, making it an interesting candidate for in silico investigation.
Physicochemical Properties
A preliminary in silico assessment of this compound provides insights into its drug-like properties. These computed parameters are crucial for the initial evaluation of a compound's potential as a therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂O | [1][2] |
| Molecular Weight | 296.41 | [1] |
| TPSA (Topological Polar Surface Area) | 26.71 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.3653 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 4 | [1] |
In Silico Drug Discovery Workflow
The process of in silico drug discovery involves a series of computational steps designed to identify and optimize potential drug candidates before extensive experimental testing.[7][8][9] This workflow enhances efficiency and reduces the costs associated with drug development.[7][10]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] This method is instrumental in understanding the interaction between a ligand (e.g., this compound) and its target protein at the atomic level.[11]
Experimental Protocol for Molecular Docking
This protocol outlines the general steps for performing molecular docking using widely available software such as AutoDock.[13][14]
-
Preparation of the Target Protein:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules, ions, and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein structure in PDBQT format.[15]
-
-
Preparation of the Ligand (this compound):
-
Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, Marvin Sketch) and save it in a suitable format (e.g., MOL, SDF).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a force field like MMFF94.
-
Assign Gasteiger charges to the ligand.
-
Define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.[15]
-
-
Grid Generation:
-
Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.
-
Generate a grid box that encompasses the defined binding site. The grid parameter file specifies the dimensions and center of this box.
-
Run the grid generation program (e.g., AutoGrid) to create map files for different atom types.[13]
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the docked conformations based on their binding energies and root-mean-square deviation (RMSD) values.
-
Visualize the lowest energy binding pose to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Molecular Dynamics (MD) Simulations
MD simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time.[16][17] This technique can be used to assess the stability of the ligand-protein complex predicted by molecular docking and to refine the binding pose.
Experimental Protocol for MD Simulations
The following protocol describes the general steps for performing MD simulations of a protein-ligand complex using software like GROMACS or AMBER.[18][19]
-
System Preparation:
-
Start with the best-docked pose of the this compound-protein complex.
-
Generate the topology and parameter files for the ligand using a tool like Antechamber or a web server.
-
Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein and ligand.[18]
-
Place the complex in a periodic box of a defined shape (e.g., cubic, dodecahedron).
-
Solvate the system with an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove steric clashes and relax the structure. This is typically done in two stages: first minimizing the solvent and ions while restraining the protein-ligand complex, and then minimizing the entire system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.
-
Perform a second equilibration step under NPT (constant number of particles, pressure, and temperature) conditions to ensure the system reaches the correct density.
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).[19] Save the coordinates at regular intervals to generate a trajectory.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate properties such as RMSD, root-mean-square fluctuation (RMSF), radius of gyration (Rg), and hydrogen bond occupancy.
-
Visualize the trajectory to observe the dynamic behavior of the ligand in the binding pocket.
-
ADMET Prediction
ADMET prediction is a crucial step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic and safety properties of a compound.[20][21][22] Early assessment of ADMET properties helps in identifying compounds with poor profiles, thus saving time and resources.[21]
Key ADMET Properties and Prediction Methods
A variety of in silico models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, are used to predict ADMET properties.[20][23]
| Property | Description | In Silico Prediction Tools |
| Absorption | How well the drug is absorbed into the bloodstream. Key parameters include human intestinal absorption (HIA) and Caco-2 permeability. | pkCSM, ADMETlab, SwissADME |
| Distribution | How the drug spreads throughout the body. Important factors include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | pkCSM, ADMETlab, SwissADME |
| Metabolism | How the body breaks down the drug, primarily by cytochrome P450 (CYP) enzymes. | pkCSM, ADMETlab, SwissADME |
| Excretion | How the drug is eliminated from the body. Total clearance is a key parameter. | pkCSM, ADMETlab, SwissADME |
| Toxicity | The potential harmful effects of the drug. Predictions include AMES toxicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). | pkCSM, ADMETlab, ProTox-II |
Hypothetical Signaling Pathway Modulation
Given that many diazepine derivatives act on the central nervous system, a plausible hypothesis is that this compound could modulate neurotransmitter signaling pathways, such as the GABAergic pathway.[5]
Conclusion
This technical guide provides a framework for the in silico modeling of this compound. By following the detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into the therapeutic potential of this compound. The integration of these computational methods into the early stages of drug discovery is essential for the efficient identification and optimization of novel drug candidates. The visualizations provided serve as a clear and concise representation of the complex workflows and biological pathways involved in this process. It is anticipated that the application of these in silico strategies will pave the way for further experimental validation and potential clinical development of this compound and its derivatives.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound 95% | CAS: 389062-84-4 | AChemBlock [achemblock.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is in silico drug discovery? [synapse.patsnap.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. Molecular Docking - An easy protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. dockdynamics.com [dockdynamics.com]
- 17. youtube.com [youtube.com]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fiveable.me [fiveable.me]
- 21. aurlide.fi [aurlide.fi]
- 22. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 23. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Thermogravimetric Analysis of 1,4-Dibenzyl-1,4-diazepan-6-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Data presented in this document is representative and for illustrative purposes. As of the latest literature review, specific thermogravimetric analysis data for 1,4-Dibenzyl-1,4-diazepan-6-ol is not extensively available in the public domain. The experimental protocols and results detailed below are based on standard methodologies for the thermal analysis of similar organic compounds and are intended to serve as a technical guide.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its thermal stability is a critical parameter that influences its storage, handling, and viability in various applications, including as a pharmaceutical intermediate. Thermogravimetric analysis (TGA) is an essential technique for determining the thermal stability and decomposition profile of such compounds. This document provides a comprehensive overview of the methodology for conducting TGA on this compound and presents a plausible thermal decomposition profile.
Experimental Protocols
A detailed experimental protocol for the thermogravimetric analysis of this compound is provided below. This protocol is designed to ensure the acquisition of high-quality, reproducible data.
2.1. Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+, or equivalent) is used for the analysis.
-
Calibration: The instrument's temperature and mass are calibrated using certified reference materials (e.g., indium and calcium oxalate) according to the manufacturer's guidelines prior to sample analysis.
2.2. Sample Preparation
-
A small sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.
-
The sample is evenly distributed at the bottom of the crucible to ensure uniform heating.
2.3. TGA Method Parameters
The following parameters are programmed into the instrument for the analysis:
| Parameter | Value |
| Temperature Range | Ambient (e.g., 25 °C) to 600 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Inert (Nitrogen) |
| Flow Rate | 50 mL/min |
| Crucible Type | Alumina (70 µL) |
| Initial Sample Mass | 7.5 ± 2.5 mg |
2.4. Data Analysis
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at each stage.
Data Presentation: Hypothetical Thermal Decomposition
The following table summarizes the plausible thermal decomposition stages of this compound based on its chemical structure. The decomposition is anticipated to occur in multiple steps, likely involving the cleavage of the benzyl groups followed by the breakdown of the diazepane ring.
| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) (from DTG) | Mass Loss (%) | Probable Lost Fragments |
| Stage 1 | 180 - 290 | 265 | ~30.7 | C₇H₇ (Benzyl group) |
| Stage 2 | 290 - 450 | 380 | ~30.7 | C₇H₇ (Benzyl group) |
| Stage 3 | 450 - 550 | 510 | ~38.6 | C₅H₁₀N₂O (Diazepane ring fragments) |
| Residue at 600°C | - | - | < 1.0 | Carbonaceous residue |
Visualization of Experimental Workflow and Decomposition
4.1. Experimental Workflow
The following diagram illustrates the logical flow of the thermogravimetric analysis experiment.
4.2. Hypothetical Decomposition Pathway
This diagram presents a simplified, hypothetical pathway for the thermal decomposition of this compound.
An In-depth Technical Guide on 1,4-Dibenzyl-1,4-diazepan-6-ol (CAS Number 389062-84-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a summary of publicly available information regarding 1,4-Dibenzyl-1,4-diazepan-6-ol. A comprehensive search of scientific literature and chemical databases did not yield detailed experimental protocols, in-depth biological activity studies, or specific characterization data for this compound. The information presented is primarily aggregated from commercial chemical supplier databases.
Core Compound Information
This compound is a heterocyclic organic compound belonging to the diazepane class. The diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. In this specific molecule, the nitrogen atoms at positions 1 and 4 are substituted with benzyl groups, and a hydroxyl group is present at the 6th position of the diazepane ring.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, as computed by various chemical software and provided by suppliers.
| Property | Value | Source |
| CAS Number | 389062-84-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₉H₂₄N₂O | --INVALID-LINK-- |
| Molecular Weight | 296.41 g/mol | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 26.71 Ų | --INVALID-LINK-- |
| LogP (calculated) | 2.3653 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |
| Rotatable Bonds | 4 | --INVALID-LINK-- |
| SMILES | OC1CN(CC2=CC=CC=C2)CCN(CC3=CC=CC=C3)C1 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound is not available in the public domain. However, a general synthetic strategy for similar 1,4-diazepan-6-ol derivatives can be conceptualized.
Conceptual Synthetic Workflow
The synthesis of the 1,4-diazepan-6-ol core could potentially be achieved through a multi-step process involving the formation of the diazepane ring followed by functional group manipulations. A plausible, though unverified, synthetic route is outlined below.
Caption: A conceptual workflow for the synthesis of this compound.
Note: This proposed workflow is speculative and has not been experimentally validated based on available literature. Researchers should develop and validate a specific protocol based on established methods for the synthesis of similar heterocyclic compounds.
Biological Activity and Signaling Pathways
There is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound.
The broader class of diazepines and benzodiazepines are well-known for their activity on the central nervous system, often interacting with GABA-A receptors. However, it cannot be assumed that this specific derivative shares the same biological profile. Any investigation into the biological effects of this compound would require de novo screening and characterization.
Conclusion and Future Directions
This compound is a commercially available compound with well-defined physicochemical properties. However, a significant gap exists in the scientific literature regarding its synthesis, characterization, and biological activity. This presents an opportunity for researchers in medicinal chemistry and drug discovery to:
-
Develop and publish a robust and scalable synthetic route.
-
Perform comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and make this data publicly available.
-
Conduct a broad range of biological screenings to identify potential therapeutic applications.
-
If activity is identified, elucidate the mechanism of action and any relevant signaling pathways.
The availability of this foundational data would be invaluable for the scientific community and could pave the way for the development of new therapeutic agents based on the 1,4-diazepan-6-ol scaffold.
Methodological & Application
Application Notes and Protocols for the Purification of 1,4-Dibenzyl-1,4-diazepan-6-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 1,4-Dibenzyl-1,4-diazepan-6-ol, a key intermediate in various synthetic applications. The described methodology is based on standard column chromatography techniques, which are widely applicable for the purification of N-substituted diamines and amino alcohols. This guide is intended to provide researchers with a reliable method to obtain high-purity this compound for subsequent research and development activities.
Introduction
This compound is a heterocyclic compound containing a diazepane core, which is a privileged scaffold in medicinal chemistry. Derivatives of 1,4-diazepane have shown a wide range of biological activities, making them important targets in drug discovery. The purity of such compounds is critical for their use in biological assays and as precursors in multi-step syntheses. This protocol outlines a standard purification procedure using silica gel column chromatography, a common and effective method for the purification of moderately polar organic compounds like the target molecule. The benzyl protecting groups on the nitrogen atoms increase the lipophilicity of the molecule, while the hydroxyl group provides a point of polarity, making it well-suited for separation by normal-phase chromatography.[1][2][3][4]
Experimental Protocol
This protocol describes the purification of crude this compound using silica gel column chromatography.
2.1. Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Triethylamine (optional, for basic compounds)
-
Glass chromatography column
-
Separatory funnel (for loading the column)
-
Round bottom flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain or iodine chamber
-
Fraction collector (optional)
-
Glass test tubes or vials for fraction collection
2.2. Procedure
2.2.1. Preparation of the Slurry and Packing the Column
-
Determine the amount of silica gel required. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Secure the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry. The final packed column should have a level surface of silica.
2.2.2. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading." Adsorb the crude product onto a small amount of silica gel by dissolving the product in a solvent, adding the silica, and evaporating the solvent under reduced pressure.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during eluent addition.
2.2.3. Elution and Fraction Collection
-
Begin elution with a low-polarity solvent system (e.g., Hexane:Ethyl Acetate 95:5). The polarity of the eluent should be gradually increased to facilitate the separation of compounds.
-
A typical gradient could be from 95:5 Hexane:Ethyl Acetate to 70:30 Hexane:Ethyl Acetate. For amino compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing.
-
Collect fractions in test tubes or vials. The size of the fractions will depend on the column size and the expected separation.
-
Monitor the separation by Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in a solvent system that gives good separation (typically a slightly more polar system than the elution solvent).
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate or iodine.
-
Combine the fractions containing the pure product.
2.2.4. Isolation of the Purified Product
-
Combine the pure fractions in a round bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Determine the weight of the purified product and calculate the yield.
-
Characterize the purified this compound by appropriate analytical techniques (e.g., NMR, MS, IR).
Data Presentation
The following table summarizes typical data expected from the purification of this compound.
| Parameter | Value |
| Starting Material | |
| Crude Sample Weight | 5.0 g |
| Initial Purity (by TLC) | Multiple spots observed |
| Purification Conditions | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 5 cm diameter x 50 cm length |
| Eluent System (Gradient) | Hexane:Ethyl Acetate (95:5 to 70:30) |
| Results | |
| Purified Product Weight | 3.8 g |
| Yield | 76% |
| Final Purity (by TLC/NMR) | >98% (single spot by TLC) |
| Appearance | White to off-white solid |
| Characterization Data | |
| Molecular Formula | C₁₉H₂₄N₂O[5][6] |
| Molecular Weight | 296.41 g/mol [5][6] |
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the purification protocol for this compound.
Caption: Purification workflow for this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. Protective Groups [organic-chemistry.org]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound 95% | CAS: 389062-84-4 | AChemBlock [achemblock.com]
The Promising Scaffold of 1,4-Dibenzyl-1,4-diazepan-6-ol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system. Within this class of molecules, 1,4-Dibenzyl-1,4-diazepan-6-ol presents itself as a versatile and promising starting point for the development of novel bioactive compounds. The presence of the hydroxyl group at the 6-position offers a key handle for further chemical modifications, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. The dibenzyl substitution at the nitrogen atoms provides a foundational structure that has been associated with a range of biological activities.
This document provides an overview of the potential applications of this compound as a scaffold, along with detailed, albeit generalized, protocols for its synthesis and derivatization based on established methodologies for similar 1,4-diazepane structures.
Application Notes
The 1,4-diazepane scaffold, particularly when N,N-disubstituted, has been extensively investigated for its potential as an orexin receptor antagonist . Orexin receptors are crucial regulators of sleep and wakefulness, making their antagonists promising candidates for the treatment of insomnia. The conformational flexibility of the seven-membered diazepane ring allows it to adopt conformations suitable for binding to these G-protein coupled receptors. The 1,4-dibenzyl substitution pattern can serve as a foundational element, with further modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Beyond its role in sleep regulation, the diazepane core is a well-established pharmacophore in drugs targeting anxiety, convulsions, and muscle spasms. While the classic examples are benzodiazepines, the underlying diazepane structure is key to their activity. By using this compound as a starting point, researchers can explore novel derivatives that may exhibit unique pharmacological profiles with potentially improved side-effect profiles compared to existing medications.
Synthesis and Derivatization Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on known reactions for the formation of similar diazepane rings.
Materials:
-
N,N'-Dibenzylethylenediamine
-
Epichlorohydrin
-
Anhydrous ethanol or other suitable solvent (e.g., acetonitrile)
-
Sodium carbonate or other suitable base
-
Diatomaceous earth
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N,N'-Dibenzylethylenediamine (1.0 eq) in anhydrous ethanol, add sodium carbonate (2.0 eq).
-
Slowly add epichlorohydrin (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Derivatization of this compound via Etherification
The hydroxyl group at the 6-position is a prime site for introducing diversity. This protocol describes a general method for its etherification.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether derivative.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for utilizing the this compound scaffold and a simplified representation of the orexin signaling pathway, a key target for derivatives of this scaffold.
Figure 1. A generalized workflow for the synthesis and evaluation of bioactive compounds derived from the this compound scaffold.
Figure 2. A simplified diagram of the orexin signaling pathway and the inhibitory action of a 1,4-diazepane-based antagonist.
Quantitative Data
As of the current literature survey, specific quantitative biological data for derivatives synthesized directly from the this compound scaffold is not available. However, for structurally related N,N-disubstituted 1,4-diazepane orexin receptor antagonists, reported activities are typically in the nanomolar to low micromolar range. Researchers utilizing this scaffold would aim to generate data such as IC50 or Ki values from in vitro assays. A hypothetical data table is presented below to illustrate how such data would be structured.
| Compound ID | R Group at 6-position | OX1R Ki (nM) | OX2R Ki (nM) |
| Parent Scaffold | -H | >10,000 | >10,000 |
| Derivative 1 | -CH3 | 520 | 850 |
| Derivative 2 | -CH2Ph | 150 | 300 |
| Derivative 3 | -CH2(4-F-Ph) | 85 | 120 |
Note: The data in this table is purely illustrative and intended to provide a template for presenting experimental findings.
Conclusion
This compound represents a valuable, yet underexplored, scaffold in medicinal chemistry. Its structural features suggest significant potential for the development of novel therapeutics, particularly in the area of central nervous system disorders. The provided protocols and workflows offer a foundational guide for researchers to begin exploring the synthetic and pharmacological possibilities of this promising molecule. Future research focused on the synthesis and biological evaluation of a diverse library of derivatives is warranted to fully elucidate the therapeutic potential of this scaffold.
Application Notes and Protocols: Derivatization of 1,4-Dibenzyl-1,4-diazepan-6-ol for Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its inherent three-dimensional character and the presence of multiple points for diversification make it an attractive core for the construction of compound libraries for drug discovery. This application note details robust protocols for the derivatization of 1,4-dibenzyl-1,4-diazepan-6-ol, a versatile building block for the synthesis of diverse chemical libraries. The described methodologies focus on the functionalization of the hydroxyl group and its conversion to a ketone, followed by reductive amination, enabling the exploration of a broad chemical space around the diazepane core.
Core Scaffold
The starting material for the derivatization strategies outlined below is this compound. The benzyl groups on the nitrogen atoms serve as protecting groups that can be removed at a later stage if desired, providing further opportunities for diversification.
Experimental Protocols
O-Alkylation of this compound
This protocol describes the synthesis of a library of ethers by the Williamson ether synthesis.
Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add the corresponding alkyl halide (R-X, 1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated derivative.
Data Presentation: O-Alkylation Yields
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Purity (%) |
| 1 | Methyl iodide | 6-methoxy-1,4-dibenzyl-1,4-diazepane | 85 | >98 |
| 2 | Ethyl bromide | 6-ethoxy-1,4-dibenzyl-1,4-diazepane | 82 | >97 |
| 3 | Benzyl bromide | 6-(benzyloxy)-1,4-dibenzyl-1,4-diazepane | 78 | >98 |
| 4 | Propargyl bromide | 1,4-dibenzyl-6-(prop-2-yn-1-yloxy)-1,4-diazepane | 75 | >95 |
O-Acylation of this compound
This protocol outlines the synthesis of a library of esters via acylation of the hydroxyl group.
Protocol:
-
To a solution of this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq. or pyridine, 2.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M), add the corresponding acyl chloride or acid anhydride (RCOCl or (RCO)₂O, 1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired O-acylated product.
Data Presentation: O-Acylation Yields
| Entry | Acylating Agent | Product | Yield (%) | Purity (%) |
| 1 | Acetyl chloride | (1,4-dibenzyl-1,4-diazepan-6-yl) acetate | 92 | >99 |
| 2 | Benzoyl chloride | (1,4-dibenzyl-1,4-diazepan-6-yl) benzoate | 88 | >98 |
| 3 | Isobutyryl chloride | (1,4-dibenzyl-1,4-diazepan-6-yl) isobutyrate | 85 | >97 |
| 4 | Succinic anhydride | 4-((1,4-dibenzyl-1,4-diazepan-6-yl)oxy)-4-oxobutanoic acid | 78 | >95 |
Oxidation of this compound to 1,4-Dibenzyl-1,4-diazepan-6-one
This protocol describes the oxidation of the secondary alcohol to a ketone, a key intermediate for further diversification.
Protocol:
-
To a solution of this compound (1.0 eq.) in DCM (0.1 M), add Dess-Martin periodinane (1.5 eq.) in one portion at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain 1,4-dibenzyl-1,4-diazepan-6-one.
Data Presentation: Oxidation Yield
| Reactant | Product | Oxidizing Agent | Yield (%) | Purity (%) |
| This compound | 1,4-Dibenzyl-1,4-diazepan-6-one | Dess-Martin Periodinane | 95 | >98 |
Reductive Amination of 1,4-Dibenzyl-1,4-diazepan-6-one
This protocol enables the introduction of a wide range of amine functionalities at the 6-position of the diazepane ring.
Protocol:
-
To a solution of 1,4-dibenzyl-1,4-diazepan-6-one (1.0 eq.) and the desired primary or secondary amine (R¹R²NH, 1.2 eq.) in 1,2-dichloroethane (DCE, 0.2 M), add sodium triacetoxyborohydride (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-1,4-diazepane derivative.
Data Presentation: Reductive Amination Yields
| Entry | Amine (R¹R²NH) | Product | Yield (%) | Purity (%) |
| 1 | Aniline | N-(1,4-dibenzyl-1,4-diazepan-6-yl)aniline | 75 | >97 |
| 2 | Morpholine | 4-(1,4-dibenzyl-1,4-diazepan-6-yl)morpholine | 82 | >98 |
| 3 | Benzylamine | 1,4-dibenzyl-N-(phenylmethyl)-1,4-diazepan-6-amine | 78 | >96 |
| 4 | Glycine methyl ester | methyl 2-((1,4-dibenzyl-1,4-diazepan-6-yl)amino)acetate | 70 | >95 |
Visualizations
Experimental Workflow for Library Synthesis
Caption: Derivatization workflow of this compound.
Signaling Pathway of a Hypothetical Bioactive Derivative
This diagram illustrates a hypothetical mechanism of action for a derivative that might be identified from the synthesized library, for instance, as a kinase inhibitor.
Caption: Hypothetical kinase inhibition pathway.
Application of 1,4-Dibenzyl-1,4-diazepan-6-ol in Asymmetric Synthesis: A Review of Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibenzyl-1,4-diazepan-6-ol is a chiral diamine derivative belonging to the diazepine class of heterocyclic compounds. The seven-membered diazepine ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. In the realm of asymmetric synthesis, chiral diamines are fundamental building blocks for the construction of ligands and catalysts that can effectively control the stereochemical outcome of a chemical reaction. Despite the potential of the 1,4-diazepan-6-ol framework, a comprehensive review of the scientific literature and patent databases reveals a notable absence of specific applications of this compound as a primary chiral ligand or catalyst in well-established asymmetric transformations.
This document aims to provide an overview of the potential applications of this compound in asymmetric synthesis based on the established roles of similar chiral diamine and diazepine structures. While direct experimental data and detailed protocols for this specific compound are not currently available in the cited literature, the following sections will explore its possibilities as a chiral precursor and its potential utility in relevant catalytic systems.
Potential as a Chiral Precursor and Ligand Scaffold
The structure of this compound, featuring a chiral center at the C6 position and two secondary amine functionalities, makes it an attractive starting material for the synthesis of more complex chiral ligands. The hydroxyl group can be derivatized to introduce other coordinating moieties, while the benzyl groups on the nitrogen atoms can be retained or removed to allow for further functionalization.
The logical workflow for utilizing this compound would involve its synthesis and subsequent modification into a functional catalyst.
Analogous Applications in Asymmetric Catalysis
While direct data is lacking for the title compound, research on structurally related diazepine derivatives provides a strong basis for predicting its potential applications. A notable example is the work on the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. This reaction successfully generates enantioenriched gem-disubstituted diazepanones with high yields and enantioselectivities.
This suggests that the 1,4-diazepane scaffold is a viable backbone for chiral ligands in palladium-catalyzed transformations. It is conceivable that a ligand derived from this compound could be effective in similar asymmetric allylic alkylation reactions.
Table 1: Asymmetric Allylic Alkylation of a 1,4-Diazepan-5-one Derivative (Analogous System)
| Entry | Catalyst | Ligand | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | (S)-t-Bu-phosphinooxazoline | Toluene | >99 | 90 |
| 2 | Pd₂(dba)₃ | (S)-Ph-phosphinooxazoline | THF | 95 | 85 |
Data presented is representative of analogous systems and not of this compound itself.
Potential Experimental Protocol (Hypothetical)
Based on protocols for similar chiral diamine ligands in asymmetric transfer hydrogenation, a hypothetical experimental procedure for the use of a derivative of this compound is outlined below. This is a theoretical protocol and would require significant optimization and validation.
Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Preparation:
-
In a nitrogen-filled glovebox, a solution of a suitable ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral ligand derived from this compound (in a 1:2 molar ratio) in anhydrous isopropanol is stirred at room temperature for 1 hour to form the pre-catalyst.
-
-
Hydrogenation Reaction:
-
To a solution of acetophenone in a formic acid/triethylamine azeotrope (5:2), the pre-catalyst solution (0.1-1 mol%) is added.
-
The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) and monitored by chiral GC or HPLC.
-
-
Work-up and Analysis:
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral gas chromatography or high-performance liquid chromatography.
-
The logical relationship for a typical catalytic cycle in such a reaction is depicted below.
Conclusion and Future Outlook
Currently, there is a significant gap in the scientific literature regarding the application of this compound in asymmetric synthesis. While its structural features suggest considerable potential as a chiral building block for the synthesis of novel ligands, its direct use as a catalyst has not been reported.
Future research in this area could focus on:
-
The development of efficient synthetic and resolution methods for enantiopure this compound.
-
The derivatization of the hydroxyl and amine functionalities to create a library of novel chiral ligands.
-
The evaluation of these new ligands in a range of asymmetric transformations, including but not limited to, transfer hydrogenation, allylic alkylation, and Diels-Alder reactions.
The exploration of this and similar chiral diazepine scaffolds could lead to the discovery of novel and highly effective catalysts for asymmetric synthesis, with potential applications in pharmaceutical and fine chemical production. Researchers are encouraged to investigate this untapped potential.
Application Notes and Protocols for High-Throughput Screening of 1,4-Dibenzyl-1,4-diazepan-6-ol
For Researchers, Scientists, and Drug Development Professionals
The following document provides detailed application notes and a hypothetical high-throughput screening (HTS) protocol for the characterization of the biological activity of 1,4-Dibenzyl-1,4-diazepan-6-ol. Given that this compound belongs to the diazepine class, which is known to interact with central nervous system targets, the protocols outlined below focus on a common target for such molecules: the GABA-A receptor.[1][2][3]
Application Note: High-Throughput Screening for Modulators of the GABA-A Receptor
Introduction
This compound is a small molecule with a 1,4-diazepane core. This structural motif is present in a class of compounds known as benzodiazepines, which are well-characterized as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system.[3] Positive allosteric modulators of the GABA-A receptor, such as diazepam, enhance the receptor's response to GABA, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[4][5]
This application note describes a high-throughput screening assay designed to identify and characterize modulators of the GABA-A receptor, with a specific focus on evaluating the potential activity of this compound.
Assay Principle
The protocol utilizes a fluorescence-based assay to measure the activity of the GABA-A receptor in a cell line stably expressing the receptor. The assay relies on a halide-sensitive fluorescent indicator. Upon activation, the GABA-A receptor channel opens, allowing chloride ions to flow into the cell. The influx of chloride ions quenches the fluorescence of the indicator. Potentiators of the GABA-A receptor will enhance this GABA-induced chloride influx, resulting in a greater decrease in fluorescence.
Workflow Overview
The experimental workflow for this high-throughput screening assay is depicted in the diagram below. It involves cell plating, compound addition, agonist stimulation, and signal detection.
Caption: High-throughput screening experimental workflow.
Signaling Pathway
The following diagram illustrates the signaling pathway of the GABA-A receptor and the mechanism of action of positive allosteric modulators.
Caption: GABA-A receptor signaling pathway.
Experimental Protocol: GABA-A Receptor Fluorescence-Based HTS Assay
Materials and Reagents
-
HEK293 cell line stably expressing the human GABA-A receptor
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescent halide-sensitive indicator dye
-
GABA (γ-aminobutyric acid)
-
This compound
-
Positive control: Diazepam
-
Negative control: DMSO
-
384-well black, clear-bottom assay plates
Procedure
-
Cell Preparation:
-
Culture HEK293-GABA-A cells in T-175 flasks until they reach 80-90% confluency.
-
On the day of the assay, aspirate the medium, wash the cells with PBS, and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the assay buffer at a density of 1 x 10^6 cells/mL.
-
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound stock in DMSO to create a concentration gradient for dose-response analysis.
-
Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compound dilutions, positive control (Diazepam), and negative control (DMSO) to the 384-well assay plates.
-
-
Assay Execution:
-
Add the fluorescent halide-sensitive indicator dye to the cell suspension according to the manufacturer's instructions and incubate at 37°C for 60 minutes.
-
Dispense 25 µL of the cell-dye mixture into each well of the compound-containing assay plates.
-
Incubate the plates at room temperature for 20 minutes to allow for compound-receptor interaction.
-
Prepare a solution of GABA in the assay buffer at a concentration that elicits a sub-maximal response (EC20).
-
Add 5 µL of the GABA solution to all wells of the plate.
-
Immediately read the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis
-
The raw fluorescence data is normalized to the controls on each plate:
-
0% activity is defined by the wells containing the negative control (DMSO).
-
100% activity is defined by the wells containing the positive control (Diazepam).
-
-
The percent activity for each compound concentration is calculated as follows: % Activity = [(Fluorescence_DMSO - Fluorescence_Compound) / (Fluorescence_DMSO - Fluorescence_Diazepam)] * 100
-
Dose-response curves are generated by plotting the percent activity against the logarithm of the compound concentration. The EC50 (half-maximal effective concentration) is determined by fitting the data to a four-parameter logistic equation.
Data Presentation
The quantitative data from the high-throughput screen should be summarized in a clear and structured table for easy comparison of the activity of different compounds.
| Compound | Target | Assay Type | Readout | EC50 (µM) [95% CI] | Max Response (%) |
| This compound | GABA-A Receptor | Fluorescence-Based | Cl- Influx | [Hypothetical] | [Hypothetical] |
| Diazepam (Positive Control) | GABA-A Receptor | Fluorescence-Based | Cl- Influx | 0.1 [0.08 - 0.12] | 100 |
| Inactive Compound (Negative Control) | GABA-A Receptor | Fluorescence-Based | Cl- Influx | > 100 | < 5 |
References
- 1. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. goodrx.com [goodrx.com]
- 4. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Debenzylation of 1,4-Dibenzyl-1,4-diazepan-6-ol
These application notes provide detailed protocols for the N-debenzylation of 1,4-Dibenzyl-1,4-diazepan-6-ol to yield 1,4-diazepan-6-ol. The primary methods described are catalytic transfer hydrogenation using ammonium formate and classical catalytic hydrogenation with gaseous hydrogen, both utilizing a palladium on carbon (Pd/C) catalyst. These methods are widely employed for the removal of N-benzyl protecting groups due to their efficiency and selectivity.[1][2][3]
Introduction
The N-benzyl group is a common protecting group for amines in organic synthesis. Its removal, or debenzylation, is a crucial step in the synthesis of many pharmaceutical intermediates and final products. The target molecule, 1,4-diazepan-6-ol, is the unprotected diamine, which can be obtained from its dibenzylated precursor, this compound. The protocols outlined below are based on established literature procedures for the N-debenzylation of benzylamines.[1][4][5]
Data Presentation
The following table summarizes typical quantitative data for the described N-debenzylation methods. The values are representative and may vary depending on the specific reaction scale and conditions.
| Parameter | Method 1: Catalytic Transfer Hydrogenation | Method 2: Catalytic Hydrogenation |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Ammonium Formate | Hydrogen Gas (H₂) |
| Solvent | Methanol (MeOH) | Methanol (MeOH) or Ethanol (EtOH) |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 1 - 4 hours | 12 - 24 hours |
| Catalyst Loading | 10 - 20 mol% | 5 - 10 mol% |
| Typical Yield | 85 - 95% | 90 - 99% |
Experimental Protocols
Method 1: N-Debenzylation via Catalytic Transfer Hydrogenation
This protocol utilizes ammonium formate as a hydrogen donor in the presence of a Pd/C catalyst. This method is often preferred for its operational simplicity and avoidance of pressurized hydrogen gas.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate (HCOONH₄)
-
Anhydrous Methanol (MeOH)
-
Celite®
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent).
-
Solvent and Catalyst Addition: Add anhydrous methanol to dissolve the starting material, followed by the addition of 10% Pd/C (10-20 mol%).
-
Addition of Hydrogen Donor: Under an inert atmosphere (e.g., nitrogen), add anhydrous ammonium formate (5 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol or chloroform.
-
Extraction and Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude product, 1,4-diazepan-6-ol, can be further purified by recrystallization or column chromatography if necessary.
Method 2: N-Debenzylation via Catalytic Hydrogenation with H₂ Gas
This protocol employs hydrogen gas as the hydrogen source with a Pd/C catalyst. This is a highly effective and clean method for debenzylation.[4][6]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Round-bottom flask or hydrogenation vessel
-
Stirring plate
-
Vacuum line
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Degassing: Seal the vessel and degas the mixture by applying a vacuum and then backfilling with hydrogen gas. Repeat this process 2-3 times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen).
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1,4-diazepan-6-ol by appropriate methods such as recrystallization or chromatography.
Visualizations
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 1,4-Dibenzyl-1,4-diazepan-6-ol in the Synthesis of Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-peptidic scaffolds into peptide structures is a powerful strategy for developing constrained peptides with enhanced therapeutic properties. Constrained peptides often exhibit increased receptor affinity, improved stability against enzymatic degradation, and better pharmacokinetic profiles compared to their linear counterparts.[1][2] The 1,4-diazepine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[3][4] This document provides detailed application notes and protocols for the proposed use of a functionalized 1,4-Dibenzyl-1,4-diazepan-6-ol derivative as a scaffold to induce conformational constraints in synthetic peptides.
The core concept involves utilizing a bifunctionalized diazepane scaffold to cyclize a linear peptide, thereby creating a topographically well-defined peptidomimetic. The benzyl groups on the diazepine nitrogen atoms can provide steric bulk and influence the overall conformation, while the constrained peptide sequence can be tailored for specific biological targets.
Overview of the Scaffolding Strategy
The central hypothesis is that by incorporating a functionalized this compound scaffold, we can synthesize constrained peptides with novel three-dimensional structures. The workflow begins with the modification of the parent scaffold to introduce suitable functional groups for solid-phase peptide synthesis (SPPS). The functionalized scaffold is then incorporated into a growing peptide chain, followed by on-resin cyclization to yield the final constrained peptide.
Data Presentation
The successful synthesis and characterization of a constrained peptide require rigorous analytical validation. The following table presents hypothetical, yet representative, data for a constrained peptide (CP-1) synthesized using the described methodology, compared to its linear precursor (LP-1).
| Parameter | Linear Peptide (LP-1) | Constrained Peptide (CP-1) | Method |
| Sequence | Ac-Gly-Asn-Thr(tBu)-S-Ile-Gln-NH₂ | Ac-Gly-Asn-Thr(tBu)-S-Ile-Gln-NH₂ | - |
| Molecular Weight (Da) | 789.9 | 771.9 | Mass Spectrometry (ESI-MS) |
| Cyclization Yield (%) | N/A | 65% | RP-HPLC |
| Purity (%) | >98% | >97% | RP-HPLC |
| Serum Stability (t½, hours) | 1.5 | 8.2 | In vitro assay with human serum |
| Receptor Binding Affinity (IC₅₀, nM) | 250 | 15 | Competitive Binding Assay |
Note: 'S' represents the incorporated 1,4-Dibenzyl-1,4-diazepan scaffold.
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of a constrained peptide using a this compound-derived scaffold.
Protocol 1: Functionalization of the Scaffold
To be incorporated into a peptide, the hydroxyl group of this compound must be converted into functionalities compatible with SPPS, such as two primary amines. This protocol outlines a hypothetical conversion.
Objective: To synthesize a diamino-functionalized diazepane scaffold.
Workflow Diagram:
Methodology:
-
Oxidation: Dissolve this compound in dichloromethane (DCM). Add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated solution of sodium thiosulfate. Extract the organic layer, dry over Na₂SO₄, and purify by column chromatography to obtain 1,4-Dibenzyl-1,4-diazepan-6-one.
-
Reductive Amination: To a solution of the ketone in methanol, add ammonium acetate (10 equivalents) and sodium cyanoborohydride (2 equivalents). Stir the reaction at room temperature overnight. Remove the solvent under reduced pressure, and purify the residue to yield the mono-amino scaffold.
-
Introduction of Second Amino Group: The introduction of a second amino group would require a multi-step process, for instance, by acylation of one of the diazepine nitrogens with a protected amino acid, followed by deprotection. This step is highly dependent on the desired final structure and requires specific route design. For this protocol, we assume a diamino-functionalized scaffold is successfully synthesized and purified.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) and Cyclization
This protocol describes the synthesis of a linear peptide incorporating the diamino scaffold, followed by on-resin cyclization.
Objective: To synthesize a constrained cyclic peptide on a solid support.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Functionalized diamino-diazepane scaffold
-
Coupling agents: HBTU/HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection agent: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Scaffold Incorporation:
-
Couple the first amino group of the diamino-diazepane scaffold to the terminal carboxyl group of the peptide chain using standard coupling conditions (HBTU/DIPEA).
-
Couple the subsequent Fmoc-amino acid to the second amino group of the scaffold.
-
-
Synthesis of the Linear Peptide: Continue the peptide chain elongation to the desired length by repeating steps 2 and 3.
-
On-Resin Cyclization:
-
After synthesizing the full linear peptide, deprotect the N-terminal Fmoc group.
-
Deprotect the side-chain protecting group of the amino acid that will form the cyclic bond with the N-terminus (e.g., Asp or Glu side-chain carboxyl group).
-
Perform an intramolecular coupling reaction using a suitable coupling agent like PyBOP or HATU in DMF at high dilution to favor cyclization over dimerization. Allow the reaction to proceed for 12-24 hours.[1]
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final constrained peptide as a white powder.
-
Conclusion
The use of this compound as a precursor for a rigid scaffolding unit presents a promising avenue for the synthesis of novel constrained peptides. The protocols outlined above provide a representative framework for the functionalization of this scaffold and its incorporation into a peptide sequence via SPPS, followed by on-resin cyclization. Such constrained peptides are valuable tools in drug discovery, offering the potential for enhanced stability and biological activity. Further research would be required to optimize the synthetic route for the scaffold and to explore the conformational space and biological activities of the resulting peptidomimetics.
References
Application Notes and Protocols for Cell-Based Assays Using 1,4-Dibenzyl-1,4-diazepan-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibenzyl-1,4-diazepan-6-ol is a heterocyclic small molecule with a 1,4-diazepane core structure. While specific biological activities of this particular compound are not extensively documented in publicly available literature, the 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, acting as central nervous system (CNS) agents, factor Xa inhibitors, and sigma receptor ligands.[1][3][4] Given the therapeutic potential of this chemical class, a systematic investigation of the biological effects of novel derivatives like this compound is warranted.
These application notes provide a comprehensive guide for researchers to conduct initial cell-based screening and characterization of this compound. The following protocols are designed to be adaptable for determining the compound's effects on cell viability, apoptosis, and key signaling pathways.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 389062-84-4 |
| Molecular Formula | C₁₉H₂₄N₂O |
| Molecular Weight | 296.41 g/mol |
| Purity | >95% |
| SMILES | OC1CN(CC2=CC=CC=C2)CCN(CC3=CC=CC=C3)C1 |
(Data sourced from commercial suppliers)[5][6][7][8]
Recommended Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving 2.964 mg of the compound in 1 mL of DMSO. This stock solution should be stored at -20°C or -80°C and protected from light. Working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% v/v).
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the effect of this compound on cell proliferation and to establish a dose-response curve. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
Illustrative Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 75.3 ± 6.2 |
| 50 | 48.9 ± 5.5 |
| 100 | 22.1 ± 3.9 |
Apoptosis Detection Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay helps to determine if the observed decrease in cell viability is due to apoptosis (programmed cell death) or necrosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours. Include vehicle-treated and positive control (e.g., staurosporine) wells.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Illustrative Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| Compound (IC₅₀) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 2.2 |
| Positive Control | 30.7 ± 4.0 | 48.9 ± 3.7 | 20.4 ± 2.5 |
Western Blot Analysis for Signaling Pathway Modulation
Based on the biological activities of other 1,4-diazepane derivatives, potential signaling pathways to investigate include those involved in cell survival (e.g., Akt/mTOR) or apoptosis (e.g., caspase activation).
Protocol:
-
Cell Lysis: After treating cells with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[9]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: General experimental workflow for cell-based screening.
Caption: Hypothetical signaling pathway for apoptosis induction.
Conclusion
The provided protocols offer a foundational framework for the initial biological characterization of this compound. Given the diverse activities of the 1,4-diazepane class of molecules, these assays can provide valuable insights into the compound's potential cytotoxic, apoptotic, and signaling modulatory effects. Further investigation into more specific targets may be guided by the results of these initial screens. Researchers should adapt these protocols as necessary for their specific cell lines and experimental objectives.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound 95% | CAS: 389062-84-4 | AChemBlock [achemblock.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 1,4-Dibenzyl-[1,4]diazepan-6-ol | 389062-84-4 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dibenzyl-1,4-diazepan-6-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1,4-Dibenzyl-1,4-diazepan-6-ol synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, with a focus on the critical reduction step of the precursor, 1,4-Dibenzyl-1,4-diazepan-6-one.
Q1: My reduction of 1,4-Dibenzyl-1,4-diazepan-6-one is incomplete, and I observe the presence of the starting material in my crude product. What could be the cause?
A1: Incomplete reduction is a common issue and can stem from several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For sodium borohydride (NaBH₄), it is advisable to use a molar excess (typically 1.5 to 2 equivalents) to ensure the reaction goes to completion. For the more potent lithium aluminum hydride (LiAlH₄), a smaller excess is usually sufficient, but ensuring the reagent's activity is key.
-
Inactive Reducing Agent: Both NaBH₄ and especially LiAlH₄ can decompose upon exposure to moisture. It is imperative to use freshly opened or properly stored reagents. LiAlH₄ reacts violently with water, so it must be handled under strictly anhydrous conditions.
-
Low Reaction Temperature: While some reductions proceed efficiently at room temperature, others may require gentle heating to achieve a reasonable reaction rate. If you are running the reaction at 0°C or room temperature, consider gradually increasing the temperature and monitoring the progress by Thin Layer Chromatography (TLC).
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction's progress using TLC until the starting material spot is no longer visible.
Q2: I am observing multiple spots on my TLC plate after the reduction, in addition to the desired product and starting material. What are these potential side products?
A2: The formation of side products can significantly lower your yield. Potential impurities could include:
-
Over-reduction Products: While less common with NaBH₄, stronger reducing agents like LiAlH₄ could potentially cleave benzyl groups under harsh conditions, although this is unlikely under standard protocols.
-
Products from Ring Opening: Although the diazepane ring is generally stable, highly reactive conditions or acidic work-ups could lead to ring-opening side reactions.
-
Impurity from the Precursor: The impurities observed may have been carried over from the previous step (synthesis of 1,4-Dibenzyl-1,4-diazepan-6-one). Ensure the purity of your starting material before proceeding with the reduction.
Q3: The purification of this compound by column chromatography is resulting in low recovery. What can I do to improve this?
A3: Amino alcohols can be challenging to purify by silica gel chromatography due to their basicity, which can lead to tailing and poor separation. Consider the following strategies:
-
Basified Silica Gel: Pre-treating your silica gel with a base, such as triethylamine (typically 1-2% in the eluent), can neutralize the acidic sites on the silica and improve the elution of your basic compound.
-
Alternative Stationary Phases: If silica gel continues to give poor results, consider using alumina (neutral or basic) as the stationary phase.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method that avoids the issues associated with chromatography. Experiment with different solvent systems to find one that yields high-purity crystals.
-
Acid-Base Extraction: An initial workup involving an acid-base extraction can help remove neutral or acidic impurities before chromatography, simplifying the final purification step.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route to prepare this compound?
A: A common and logical synthetic pathway involves a multi-step process. This typically starts with the synthesis of N,N'-dibenzylethylenediamine, followed by alkylation with an appropriate C3 synthon to form the diazepane ring with a ketone at the 6-position (1,4-Dibenzyl-1,4-diazepan-6-one). The final step is the reduction of this ketone to the desired alcohol, this compound.
Q: Which reducing agent is better for the conversion of 1,4-Dibenzyl-1,4-diazepan-6-one to the corresponding alcohol: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?
A: Both reagents are capable of reducing ketones to alcohols.
-
Sodium Borohydride (NaBH₄) is a milder reducing agent and is generally preferred for its ease of handling and safety. It can be used in protic solvents like methanol or ethanol.
-
Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). It is more reactive and can reduce other functional groups, but for a simple ketone reduction, its high reactivity is often unnecessary and introduces more stringent handling requirements. For this specific transformation, NaBH₄ is usually sufficient and safer.
Q: How can I monitor the progress of the reduction reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, with a small amount of triethylamine to prevent streaking) to achieve good separation between the starting ketone and the product alcohol. The ketone, being more polar than the corresponding alcohol, will typically have a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q: What are some common challenges in the synthesis of the precursor, 1,4-Dibenzyl-1,4-diazepan-6-one, via Dieckmann condensation?
A: The Dieckmann condensation, an intramolecular Claisen condensation, is a key step in forming the cyclic ketone. Potential challenges include:
-
Low Yields: This can be due to competing intermolecular reactions, especially if the reaction is not performed under high dilution conditions.
-
Base Selection: The choice of base (e.g., sodium ethoxide, potassium tert-butoxide) and solvent is crucial for the success of the reaction.
-
Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of the ester starting material or the β-ketoester product. It is important to use anhydrous conditions.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Ketone Reduction
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Moderate | Very High |
| Typical Solvents | Methanol, Ethanol, Water | Diethyl ether, THF (anhydrous) |
| Workup | Acidic or aqueous quench | Careful sequential addition of water and base |
| Safety | Relatively safe, reacts slowly with protic solvents | Highly reactive, pyrophoric, reacts violently with water |
| Typical Yields | Good to Excellent | Excellent |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dibenzyl-1,4-diazepan-6-one
This protocol describes a plausible synthesis of the ketone precursor via a Dieckmann condensation.
-
Step 1: Synthesis of N,N'-Dibenzylethylenediamine:
-
To a solution of ethylenediamine (1.0 eq) in ethanol, add benzaldehyde (2.2 eq) dropwise at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Cool the reaction mixture to 0°C and add sodium borohydride (2.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N,N'-dibenzylethylenediamine.
-
-
Step 2: Synthesis of Diethyl 2,2'-(1,2-ethanediylbis(benzylazanediyl))diacetate:
-
To a solution of N,N'-dibenzylethylenediamine (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile, add ethyl chloroacetate (2.5 eq) dropwise.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diester.
-
-
Step 3: Dieckmann Condensation to form 1,4-Dibenzyl-1,4-diazepan-6-one:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous toluene under an inert atmosphere, add a solution of the diester (1.0 eq) in anhydrous toluene dropwise at reflux.
-
After the addition is complete, continue to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting β-keto ester is then subjected to hydrolysis and decarboxylation by refluxing with aqueous acid (e.g., 10% HCl) to yield 1,4-Dibenzyl-1,4-diazepan-6-one.
-
Protocol 2: Reduction of 1,4-Dibenzyl-1,4-diazepan-6-one to this compound
-
Reaction Setup:
-
Dissolve 1,4-Dibenzyl-1,4-diazepan-6-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC until the starting ketone is completely consumed.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (containing 1% triethylamine) to afford the pure this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the reduction step.
Technical Support Center: Synthesis of 1,4-Dibenzyl-1,4-diazepan-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dibenzyl-1,4-diazepan-6-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question 1: The reaction yield is low, and a significant amount of a non-polar byproduct is observed on TLC analysis.
Answer:
This issue is commonly due to the competing formation of the six-membered ring byproduct, 1,4-dibenzylpiperazine. The formation of the desired seven-membered diazepane ring is in kinetic and thermodynamic competition with the formation of the more stable six-membered piperazine ring.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Reaction Temperature | High temperatures can favor the formation of the thermodynamically more stable 1,4-dibenzylpiperazine. It is recommended to run the cyclization reaction at a lower temperature. Monitor the reaction progress by TLC to find the optimal temperature that favors the formation of the desired product. |
| Incorrect Stoichiometry | An excess of the C3-dielectrophile (e.g., 1,3-dichloro-2-propanol or epichlorohydrin) can lead to side reactions. Ensure accurate measurement of starting materials. A slight excess of the diamine may favor the desired reaction. |
| Choice of Base | The choice and concentration of the base can influence the reaction pathway. A bulky, non-nucleophilic base may be preferable to minimize side reactions. It is advisable to perform a screen of different bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) to optimize the reaction. |
| Slow Addition of Electrophile | Adding the C3-dielectrophile slowly (e.g., via a syringe pump) to a solution of the N,N'-dibenzylethylenediamine and base can maintain a low concentration of the electrophile, which can favor the intramolecular cyclization to the diazepane over intermolecular side reactions. |
Question 2: The reaction appears to stall, with starting material (N,N'-dibenzylethylenediamine) remaining even after prolonged reaction time.
Answer:
Incomplete consumption of the starting diamine can be due to several factors related to reaction kinetics and reagent stability.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Activation of Electrophile | If using a dihaloalcohol like 1,3-dichloro-2-propanol, the hydroxyl group may need to be activated (e.g., by conversion to a sulfonate ester) for efficient reaction. Alternatively, using a more reactive electrophile like epichlorohydrin may be beneficial. |
| Low Reaction Temperature | While high temperatures can promote side reactions, a temperature that is too low may result in a very slow reaction rate. Gradually increase the reaction temperature while monitoring for the formation of byproducts by TLC. |
| Poor Solubility of Reagents | Ensure that all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider using a different solvent or a co-solvent system. |
| Deactivation of Catalyst/Base | If a catalyst or a specific base is used, it may become deactivated over time. Ensure the reagents are of high purity and consider adding the base or catalyst in portions throughout the reaction. |
Question 3: Multiple spots are observed on the TLC plate, making purification difficult.
Answer:
The presence of multiple spots indicates a complex reaction mixture, which can arise from various side reactions.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Polymerization | Intermolecular reactions between the diamine and the dielectrophile can lead to the formation of oligomers or polymers. This can be minimized by using high dilution conditions to favor the intramolecular cyclization. |
| Over-alkylation | The secondary amine intermediates can potentially react further with the electrophile. Using the correct stoichiometry is crucial. |
| Side reactions of the hydroxyl group | In the final product, the hydroxyl group could potentially undergo side reactions under certain conditions (e.g., acylation if acid chlorides are present as impurities). Ensure the reaction is performed under an inert atmosphere and with pure reagents. |
| Impure Starting Materials | Impurities in the starting N,N'-dibenzylethylenediamine or the C3-dielectrophile can lead to a variety of side products. It is important to purify the starting materials before use. |
Question 4: The reduction of 1,4-dibenzyl-1,4-diazepan-6-one to the alcohol is incomplete or yields byproducts.
Answer:
Issues during the reduction step can often be resolved by selecting the appropriate reducing agent and controlling the reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Reducing Agent | Ensure that a sufficient molar excess of the reducing agent (e.g., NaBH₄) is used to ensure complete conversion of the ketone. |
| Reaction Temperature | Some reductions may require cooling (e.g., 0 °C) to prevent side reactions, while others may need gentle heating to proceed at a reasonable rate. Optimize the temperature based on the chosen reducing agent. |
| Solvent Choice | The choice of solvent is critical for the activity of the reducing agent. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions. |
| Work-up Procedure | The work-up procedure is important to quench the excess reducing agent and isolate the product. Acidic work-up conditions should be used with caution as they may cause side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely major byproduct in the synthesis of this compound?
A1: The most probable major byproduct is 1,4-dibenzylpiperazine. This is due to the competitive cyclization reaction pathway that forms a six-membered ring instead of the desired seven-membered diazepane ring.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials, the desired product, and major byproducts. Staining with potassium permanganate or iodine can help visualize the spots.
Q3: What are the recommended purification methods for this compound?
A3: Column chromatography on silica gel is the most common method for purifying the final product. A gradient elution with a mixture of ethyl acetate and hexane is typically effective in separating the desired alcohol from less polar byproducts like 1,4-dibenzylpiperazine and more polar impurities. Recrystallization from a suitable solvent system can be used for further purification if the product is a solid.
Q4: What analytical techniques can be used to confirm the structure of the final product and identify impurities?
A4:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is crucial for confirming the formation of the desired product and identifying the structure of any isolated byproducts.
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Mass Spectrometry (MS): Determines the molecular weight of the product and impurities, which helps in their identification.
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Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the hydroxyl group in the final product and the carbonyl group in the ketone intermediate.
Data Presentation
Table 1: Comparison of Reaction Conditions for Diazepane Synthesis (Hypothetical Data)
| Entry | C3-Dielectrophile | Base | Solvent | Temperature (°C) | Yield of Diazepan-6-one (%) | Yield of Piperazine (%) |
| 1 | 1,3-dichloro-2-propanol | K₂CO₃ | Acetonitrile | 80 | 45 | 35 |
| 2 | 1,3-dichloro-2-propanol | Cs₂CO₃ | DMF | 60 | 65 | 20 |
| 3 | Epichlorohydrin | K₂CO₃ | Ethanol | 70 | 55 | 30 |
| 4 | Epichlorohydrin | DIPEA | Acetonitrile | 50 | 75 | 15 |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dibenzyl-1,4-diazepan-6-one
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To a solution of N,N'-dibenzylethylenediamine (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.5 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of a C3-dielectrophile (e.g., 1,3-dichloro-2-propanol or epichlorohydrin, 1.1 eq) in the same solvent dropwise over a period of 1-2 hours at a controlled temperature (e.g., 50-60 °C).
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Stir the reaction mixture at this temperature for 12-24 hours, monitoring the progress by TLC.
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After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain 1,4-dibenzyl-1,4-diazepan-6-one.
Protocol 2: Reduction of 1,4-Dibenzyl-1,4-diazepan-6-one to this compound
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Dissolve 1,4-dibenzyl-1,4-diazepan-6-one (1.0 eq) in a protic solvent such as methanol or ethanol.
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Cool the solution to 0 °C in an ice bath.
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Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise to the solution while stirring.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
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Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
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Remove the solvent under reduced pressure.
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Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Competing side reaction leading to piperazine formation.
Caption: Troubleshooting workflow for synthesis optimization.
Optimization of reaction conditions for 1,4-Dibenzyl-1,4-diazepan-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dibenzyl-1,4-diazepan-6-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and stereospecific method involves the reaction of a C2-symmetric diepoxide with benzylamine. A common starting material is a diepoxide derived from D-mannitol, such as 1,2:5,6-dianhydro-3,4-di-O-benzyl-D-mannitol, which reacts with two equivalents of benzylamine to form the diazepane ring system.
Q2: What are the major challenges in this synthesis?
A2: The primary challenge is controlling the regioselectivity of the intramolecular cyclization. The reaction can proceed via two pathways: a 7-endo-tet cyclization to yield the desired 1,4-diazepan-6-ol, or a 6-exo-tet cyclization that results in the formation of an undesired isomeric piperidine derivative, N,N'-dibenzyl-3,4-dihydroxypiperidine.
Q3: How can I influence the reaction to favor the formation of the desired 1,4-diazepan-6-ol?
A3: Several factors can be adjusted to favor the 7-endo cyclization. Higher reaction temperatures and the use of polar aprotic solvents like DMF or DMSO can promote the formation of the seven-membered ring. The choice of protecting groups on the diepoxide precursor also plays a crucial role.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: Thin Layer Chromatography (TLC) is suitable for monitoring the consumption of starting materials. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and distinguish between the diazepane and piperidine isomers. Mass Spectrometry (MS) should be used to confirm the molecular weight of the product. High-Performance Liquid Chromatography (HPLC) can be employed to assess purity and quantify the ratio of isomers.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Benzylamine is a corrosive and lachrymatory substance; therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions at elevated temperatures should be conducted with care, using appropriate heating mantles and condensers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Starting Materials | Verify the purity and integrity of the diepoxide and benzylamine. The diepoxide can be sensitive to moisture and acidic conditions. |
| Insufficient Reaction Temperature | The cyclization may require significant thermal energy. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC. |
| Incorrect Stoichiometry | Ensure at least two equivalents of benzylamine are used per equivalent of the diepoxide. An excess of benzylamine can also serve as the solvent. |
| Inappropriate Solvent | Non-polar solvents may not effectively solvate the transition state leading to the desired product. Switch to a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP. |
Problem 2: Formation of a Significant Amount of the Piperidine Byproduct
The formation of the six-membered piperidine ring is a common competing reaction. The ratio of the desired diazepane to the piperidine byproduct is highly dependent on the reaction conditions.
| Parameter | Effect on Diazepane (7-endo) vs. Piperidine (6-exo) Ratio | Recommendation for Optimization |
| Temperature | Higher temperatures generally favor the thermodynamically controlled 7-endo cyclization product (diazepane).[1] | Increase the reaction temperature in increments (e.g., 100 °C, 120 °C, 140 °C) and analyze the product ratio at each step. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can favor the formation of the more polar transition state leading to the diazepane.[2][3] | Screen a variety of polar aprotic solvents. Avoid non-polar and protic solvents which may favor the 6-exo pathway. |
| Concentration | High concentrations of benzylamine (using it as the solvent) can favor the desired bimolecular reaction. | Conduct the reaction neat with an excess of benzylamine, or at a high concentration in a suitable high-boiling solvent. |
| Lewis Acids | The use of Lewis acids can alter the regioselectivity of epoxide ring-opening, but their effect on this specific cyclization needs to be empirically determined.[2] | If other methods fail, consider screening mild Lewis acids (e.g., Zn(OTf)₂, Sc(OTf)₃) in catalytic amounts. |
Problem 3: Difficulty in Purifying the Product
| Issue | Suggested Solution |
| Separation of Diazepane and Piperidine Isomers | These isomers can have very similar polarities, making them difficult to separate by standard silica gel chromatography. |
| Removal of Excess Benzylamine | Benzylamine has a high boiling point and can be difficult to remove under standard vacuum. |
| Persistent Impurities | Unidentified byproducts may be present. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a plausible method based on analogous reactions reported in the literature. Optimization may be required.
Step 1: Synthesis of 1,2:5,6-dianhydro-3,4-di-O-benzyl-D-mannitol (Starting Diepoxide)
This starting material can be synthesized from D-mannitol through a multi-step process involving protection of the diols, benzylation of the central hydroxyl groups, deprotection, and subsequent tosylation and cyclization to the diepoxide.
Step 2: Synthesis of this compound
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2:5,6-dianhydro-3,4-di-O-benzyl-D-mannitol (1.0 eq).
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Reagent Addition: Add benzylamine (3.0 eq). If a solvent is desired for better temperature control and solubility, use anhydrous DMF or DMSO.
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Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously.
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Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction may take 12-24 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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If the reaction was run neat, dissolve the residue in ethyl acetate.
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Wash the organic solution with 1 M HCl to remove excess benzylamine.
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Wash with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
Technical Support Center: Purification of 1,4-Dibenzyl-1,4-diazepan-6-ol by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1,4-Dibenzyl-1,4-diazepan-6-ol using chromatography.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the chromatographic purification of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities
Q: I am observing poor separation between my target compound, this compound, and impurities on the TLC plate and during column chromatography. How can I improve the resolution?
A: Poor separation is a common issue and can often be resolved by optimizing the mobile phase. Since this compound is a polar, nitrogen-containing compound, careful selection of solvents and additives is crucial.
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Mobile Phase Polarity: Start by adjusting the polarity of your eluent. For normal-phase chromatography (e.g., silica gel), if your compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase. If it is strongly retained (low Rf), gradually increase the polarity. A common starting point for polar compounds is a mixture of ethyl acetate and hexanes. You can then try more polar systems like methanol in dichloromethane.[1]
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Solvent System Selection: Systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on a column.[1]
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Additive for Amines: The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor separation. To counteract this, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (typically 0.1-2%).[1]
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Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina, being slightly basic, can sometimes provide better results for the purification of amines.[1][2] For reversed-phase chromatography, C18 columns are commonly used.[3][4]
Issue 2: Significant Peak Tailing
Q: My purified fractions show significant peak tailing on TLC and HPLC analysis. What is causing this and how can I fix it?
A: Peak tailing for amine-containing compounds like this compound is often due to strong interactions with the stationary phase.
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Acid-Base Interactions: On silica gel, the acidic silanol groups can strongly interact with the basic amine groups of your molecule, causing the tailing effect.
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Solution: As mentioned previously, adding a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase can neutralize these active sites and significantly improve peak shape.[1][2]
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Column Choice: Using a less acidic stationary phase like neutral or basic alumina can also mitigate this issue. Alternatively, for reversed-phase HPLC, polymer-based columns are more stable at higher pH and lack residual silanol groups, which can reduce tailing for basic compounds.[4]
Issue 3: Low or No Recovery of the Compound from the Column
Q: I am experiencing low or no recovery of this compound after performing column chromatography. What could be the reason?
A: Low recovery can be due to several factors, from compound instability to improper elution.
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Compound Instability: Test the stability of your compound on the chosen stationary phase. You can do this by spotting your compound on a TLC plate, letting it sit for several hours, and then developing it to see if any degradation has occurred.
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Irreversible Adsorption: Your compound might be too polar for the initial solvent system and could be irreversibly adsorbed onto the stationary phase. Try flushing the column with a much more polar solvent system (e.g., 10-20% methanol in dichloromethane or even with the addition of a small amount of acetic acid to protonate the amines and reduce their interaction with the silica).
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Improper Column Packing: An improperly packed column can lead to channeling, where the solvent and sample bypass the majority of the stationary phase, resulting in poor separation and recovery. Ensure your column is packed uniformly.
Data Presentation
Table 1: Suggested TLC and Column Chromatography Solvent Systems for this compound (Normal Phase - Silica Gel)
| Solvent System Components | Ratio (v/v) | Polarity | Expected Rf Range | Notes |
| Ethyl Acetate / Hexane | 30:70 to 70:30 | Medium | 0.1 - 0.5 | Good starting point for method development. |
| Dichloromethane / Methanol | 99:1 to 90:10 | High | 0.2 - 0.6 | Effective for highly polar compounds. |
| Ethyl Acetate / Methanol | 98:2 to 90:10 | High | 0.2 - 0.7 | Another option for polar compounds. |
| Additives | ||||
| Triethylamine (TEA) | 0.1 - 1% | - | - | Add to any of the above systems to reduce peak tailing.[1][2] |
| Ammonia (in Methanol) | 1 - 2% | - | - | An alternative to TEA for reducing tailing. |
Table 2: Suggested HPLC Conditions for this compound (Reversed Phase)
| Parameter | Condition | Purpose |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Acidic modifier to improve peak shape and ionization for MS detection. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or TFA | Organic solvent for elution. |
| Gradient | Start with a higher percentage of A, and gradually increase B. (e.g., 95:5 A:B to 5:95 A:B over 20-30 min) | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV at 254 nm (due to benzyl groups) or Mass Spectrometry (MS) | For detection and identification of the target compound. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Method Development
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Plate Preparation: Use silica gel 60 F254 TLC plates.
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Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate baseline.
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Development: Place the TLC plate in a developing chamber containing one of the solvent systems from Table 1.
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Visualization: After the solvent front has reached near the top of the plate, remove the plate and let it dry. Visualize the spots under UV light (254 nm). If the compound is not UV-active, use a staining agent such as potassium permanganate or iodine.
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Optimization: Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for this compound. If peak tailing is observed, add 0.1-1% triethylamine to the mobile phase.
Protocol 2: Flash Column Chromatography Purification
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Column Packing: Dry pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of the crude sample.
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Equilibration: Equilibrate the column by passing 2-3 column volumes of the initial, least polar mobile phase (determined from TLC) through the silica gel.
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Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel and then adding it to the top of the column.
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Elution: Begin elution with the mobile phase determined from TLC. Collect fractions and monitor them by TLC.
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Gradient Elution (if necessary): If the compound is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
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Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Stability issues of 1,4-Dibenzyl-1,4-diazepan-6-ol in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,4-Dibenzyl-1,4-diazepan-6-ol in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound in solution?
A1: While specific stability data for this compound is not extensively published, based on its structure containing a 1,4-diazepane ring, tertiary amines, and a secondary alcohol, potential stability issues include susceptibility to acidic conditions, oxidation, and photodegradation. Cyclic aminals, which share some structural similarities, are known to be sensitive to hydrolysis in acidic media.
Q2: What signs of degradation should I look for in my solution of this compound?
A2: Signs of degradation can include a change in the color or clarity of the solution, the formation of precipitates, or a decrease in the expected concentration of the compound over time as measured by analytical techniques such as HPLC.
Q3: Are there any solvents that should be avoided when working with this compound?
A3: Strongly acidic solvents or buffer solutions should be used with caution, as they may promote hydrolysis or ring-opening of the diazepane structure. The compatibility with the intended solvent system should always be confirmed experimentally.
Q4: How should I store solutions of this compound to maximize stability?
A4: For optimal stability, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8 °C or frozen), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The pH of the solution should ideally be neutral to slightly basic.
Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot specific stability issues you may encounter during your experiments.
Issue 1: Rapid loss of compound concentration in an acidic buffer.
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Question: I am observing a rapid decrease in the concentration of this compound in my acidic buffer (pH < 4). What is the likely cause and how can I mitigate this?
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Answer: The 1,4-diazepane ring system, particularly the aminal-like character at the nitrogen atoms, is likely susceptible to acid-catalyzed hydrolysis, leading to ring-opening and degradation of the molecule.[1]
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Troubleshooting Steps:
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pH Adjustment: If your experimental conditions permit, increase the pH of the solution to neutral or slightly basic conditions. The stability of similar cyclic compounds has been shown to be significantly greater in non-acidic media.[1]
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Buffer Selection: Choose a buffer system with a pH closer to neutral.
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Reduced Temperature: Perform your experiment at a lower temperature to decrease the rate of the acid-catalyzed degradation.
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Time Limitation: Minimize the time the compound is in the acidic solution.
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Issue 2: Appearance of unknown peaks in HPLC analysis after storage.
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Question: After storing my solution of this compound, I see new peaks in my HPLC chromatogram. What could be the origin of these impurities?
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Answer: The appearance of new peaks suggests degradation. Potential degradation pathways could include oxidation of the tertiary amines or the secondary alcohol, or hydrolysis of the diazepane ring. The benzyl groups could also be susceptible to oxidative degradation.
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Troubleshooting Steps:
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Forced Degradation Study: To identify the nature of the degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to accelerate degradation and identify the resulting products by techniques like LC-MS.
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Storage Conditions: Review your storage conditions. Ensure the solution is protected from light and oxygen. Storing under an inert gas like nitrogen or argon can prevent oxidation.
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Antioxidants: If oxidation is suspected and compatible with your experiment, consider adding a small amount of an antioxidant.
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Issue 3: Solution discoloration upon exposure to light.
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Question: My solution of this compound has turned yellow after being left on the benchtop. Why did this happen?
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Answer: The discoloration is likely due to photodegradation. Aromatic compounds and amines can be sensitive to light, leading to the formation of colored degradation products.
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Troubleshooting Steps:
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Light Protection: Always store solutions of this compound in amber vials or wrap the container with aluminum foil to protect it from light.
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Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct light.
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Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.[2]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
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This compound
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Hydrochloric acid (0.1 M)
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Sodium hydroxide (0.1 M)
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Hydrogen peroxide (3%)
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Methanol or other suitable organic solvent
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HPLC system with a suitable column (e.g., C18)
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LC-MS system for peak identification
Procedure:
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
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Acid Hydrolysis:
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Mix equal volumes of the stock solution and 0.1 M HCl.
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Incubate at room temperature and at an elevated temperature (e.g., 60 °C).
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Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
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Base Hydrolysis:
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Mix equal volumes of the stock solution and 0.1 M NaOH.
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Follow the same incubation and sampling procedure as for acid hydrolysis.
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Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
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Oxidative Degradation:
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Mix equal volumes of the stock solution and 3% H₂O₂.
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Incubate at room temperature, protected from light.
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Take samples at various time points.
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Photolytic Degradation:
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Expose the stock solution in a clear vial to a light source (e.g., a photostability chamber with a combination of UV and visible light).
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Simultaneously, keep a control sample in the dark.
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Take samples at various time points.
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Thermal Degradation:
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Store the stock solution at an elevated temperature (e.g., 60 °C) in the dark.
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Take samples at various time points.
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Analysis:
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Analyze all samples by a suitable HPLC method to separate the parent compound from any degradation products.
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Use LC-MS to identify the mass of the degradation products to help in their structural elucidation.
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Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 | RT | ||
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | RT | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | RT | ||
| Light | 24 | RT | ||
| Heat | 24 | 60 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for troubleshooting stability issues.
Caption: Factors influencing the stability of the compound.
References
Preventing byproduct formation in 1,4-Dibenzyl-1,4-diazepan-6-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dibenzyl-1,4-diazepan-6-ol. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of a higher molecular weight impurity in my final product. What is the likely cause and how can I prevent it?
A1: The formation of higher molecular weight impurities is a common issue in this synthesis and is often attributed to oligomerization . This occurs when a molecule of the starting material, N,N'-dibenzylethylenediamine, reacts with the intermediate product before it has a chance to cyclize.
Troubleshooting Recommendations:
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Control Stoichiometry: Ensure the molar ratio of N,N'-dibenzylethylenediamine to epichlorohydrin is precisely controlled. An excess of the diamine can promote oligomerization. A slight excess of epichlorohydrin might be beneficial, but a large excess can lead to other side reactions.
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Slow Addition of Reagents: Add the epichlorohydrin dropwise to the solution of N,N'-dibenzylethylenediamine over an extended period. This maintains a low concentration of the alkylating agent and favors the intramolecular cyclization over intermolecular reactions.
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Reaction Temperature: Maintain a consistent and optimized reaction temperature. Lower temperatures can slow down the reaction, potentially allowing more time for the desired intramolecular cyclization to occur relative to intermolecular side reactions.
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Solvent Choice: The choice of solvent can influence the reaction pathway. A polar aprotic solvent is generally preferred.
Q2: My reaction yield is consistently low, even after optimizing stoichiometry and temperature. What other factors could be contributing to this?
A2: Low yields can stem from several factors beyond basic reaction conditions. Incomplete reaction, degradation of starting materials or product, and issues with the work-up and purification process are common culprits.
Troubleshooting Recommendations:
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Purity of Starting Materials: Verify the purity of your N,N'-dibenzylethylenediamine and epichlorohydrin. Impurities can interfere with the reaction. Epichlorohydrin, in particular, can contain olefinic impurities that may need to be removed.
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Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. Insufficient reaction time will naturally lead to lower yields.
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pH Control: The reaction of amines with epichlorohydrin can be sensitive to pH. The presence of a non-nucleophilic base can be beneficial in scavenging any generated acid, which might otherwise catalyze side reactions or degradation.
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Work-up Procedure: Ensure that the work-up procedure is not leading to product loss. Extractions should be performed with appropriate solvents and the pH of the aqueous phase should be optimized for maximum product recovery.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: Purification of this compound can be challenging due to the presence of structurally similar byproducts and its physical properties.
Troubleshooting Recommendations:
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Column Chromatography: Silica gel column chromatography is the most common and effective method for purifying this compound. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is recommended. Careful selection of the solvent system is crucial to achieve good separation.
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Crystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique. Experiment with different solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
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Acid-Base Extraction: As the product is a tertiary amine, it can be protonated. An acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Molar Ratio (Diamine:Epichlorohydrin) | 1:1 | 1:1.1 | 1.1:1 | Condition B often gives higher yields by ensuring complete consumption of the diamine, but may require more rigorous purification. |
| Reaction Temperature | 25°C | 50°C | 80°C | Lower temperatures (25-50°C) generally favor the desired product by minimizing side reactions. |
| Addition Rate of Epichlorohydrin | Bolus addition | Slow (1 hour) | Very Slow (4 hours) | Slower addition rates significantly reduce oligomerization and improve purity. |
| Solvent | Acetonitrile | Ethanol | Toluene | Polar aprotic solvents like acetonitrile are generally preferred to facilitate the reaction while minimizing side reactions with the solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N,N'-dibenzylethylenediamine (1 equivalent) and a suitable polar aprotic solvent (e.g., acetonitrile).
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Reagent Addition: Dissolve epichlorohydrin (1.05 equivalents) in the same solvent and add it to the dropping funnel.
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Reaction: Add the epichlorohydrin solution dropwise to the stirred solution of N,N'-dibenzylethylenediamine at room temperature over a period of 2-4 hours.
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Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any water-soluble impurities.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Formation of an oligomeric byproduct through an intermolecular side reaction.
Caption: A general workflow for troubleshooting issues in the synthesis.
Technical Support Center: Synthesis of 1,4-Dibenzyl-1,4-diazepan-6-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dibenzyl-1,4-diazepan-6-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction. The proposed synthesis involves a two-step process: the formation of a 1,4-diazepan-6-ol precursor, followed by N,N'-dibenzylation via reductive amination.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction during the benzylation step.2. Suboptimal reaction temperature or time.3. Inefficient reducing agent.4. Degradation of the product during workup or purification. | 1. Increase the equivalents of benzaldehyde and/or the reducing agent.2. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Experiment with a slightly elevated temperature, for example, from room temperature to 40°C.3. Consider using a different reducing agent, such as sodium triacetoxyborohydride, which is often milder and more selective.4. Use a milder workup procedure, avoiding strong acids or bases. Purify the product quickly using column chromatography with a suitable solvent system. |
| Presence of Mono-benzylated Impurity | 1. Insufficient benzaldehyde or reducing agent.2. Steric hindrance preventing the second benzylation. | 1. Increase the molar ratio of benzaldehyde to the 1,4-diazepan-6-ol starting material.2. Prolong the reaction time or slightly increase the reaction temperature to overcome the steric hindrance. |
| Formation of Unidentified Byproducts | 1. Side reactions of benzaldehyde, such as self-condensation.2. Over-reduction of the carbonyl group if starting from 1,4-diazepan-6-one.3. Reaction with solvent. | 1. Add the reducing agent portion-wise to control the reaction rate. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).2. If preparing the precursor in situ, ensure the complete formation of 1,4-diazepan-6-ol before proceeding with benzylation.3. Use a non-reactive solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). |
| Difficult Purification | 1. Similar polarities of the product and impurities.2. The product is an oil and difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. Attempt to form a salt of the product (e.g., hydrochloride salt) which may be more crystalline and easier to purify by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and scalable approach is the N,N'-dibenzylation of a 1,4-diazepan-6-ol precursor via reductive amination. This typically involves reacting 1,4-diazepan-6-ol with benzaldehyde in the presence of a suitable reducing agent.
Q2: Which reducing agents are suitable for the reductive amination step?
Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this type of transformation as it is mild and selective for the reduction of iminium ions formed in situ. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) can also be used, but may require careful pH control to avoid reduction of the aldehyde.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (1,4-diazepan-6-ol) and the appearance of the product spot can be visualized using a UV lamp or an appropriate staining agent.
Q4: What are the critical parameters to control during scale-up?
During scale-up, the following parameters are critical:
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Temperature Control: The reaction can be exothermic. Ensure efficient stirring and cooling to maintain the desired reaction temperature.
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Reagent Addition: Slow and controlled addition of the reducing agent is crucial to prevent a runaway reaction and minimize side product formation.
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Work-up and Extraction: Ensure efficient phase separation during the work-up to maximize product recovery.
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Purification: Column chromatography may become less practical at a large scale. Consider alternative purification methods like crystallization or salt formation.
Q5: What are the expected spectroscopic data for this compound?
While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:
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¹H NMR: Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), the diazepane ring protons, and the hydroxyl proton.
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¹³C NMR: Resonances for the aromatic carbons, the benzylic carbons, and the carbons of the diazepane ring.
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Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product (C₁₉H₂₄N₂O, MW: 296.41 g/mol ).
Experimental Protocol: Synthesis of this compound
This protocol describes a laboratory-scale synthesis. For scale-up, appropriate modifications and safety precautions must be taken.
Step 1: Synthesis of 1,4-diazepan-6-ol (Precursor)
This protocol assumes the availability of 1,4-diazepan-6-one. If not available, it would need to be synthesized first.
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To a solution of 1,4-diazepan-6-one (1.0 eq) in methanol (MeOH) at 0°C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
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Stir the reaction mixture at room temperature for 4 hours.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous layer with dichloromethane (DCM) (3 x vol).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1,4-diazepan-6-ol, which can be used in the next step without further purification.
Step 2: N,N'-Dibenzylation of 1,4-diazepan-6-ol
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Dissolve 1,4-diazepan-6-ol (1.0 eq) in dichloromethane (DCM).
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Add benzaldehyde (2.2 eq) to the solution.
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Stir the mixture for 30 minutes at room temperature.
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Add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise over 20 minutes.
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Stir the reaction mixture at room temperature overnight.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer with DCM (2 x vol).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Challenges in the characterization of 1,4-Dibenzyl-1,4-diazepan-6-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dibenzyl-1,4-diazepan-6-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the characterization of this compound?
A1: Researchers may encounter challenges related to the molecule's purity, stability, and structural elucidation. Due to its flexible seven-membered ring and the presence of two benzyl groups, peak broadening in NMR spectra can occur. The tertiary amines in the structure can also lead to tailing in chromatography. Furthermore, like other diazepam-related compounds, it may be susceptible to degradation under certain conditions.
Q2: How can I purify this compound effectively?
A2: Column chromatography on silica gel is a common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. It is crucial to monitor the purification process closely using Thin Layer Chromatography (TLC) to avoid the collection of closely eluting impurities.
Q3: What are the expected storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a cool, dry, and dark place.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
NMR Spectroscopy
Problem: I am observing broad peaks in the 1H NMR spectrum of my sample.
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Possible Cause 1: Conformational Isomerism. The diazepane ring is flexible and can exist in multiple conformations that are in slow exchange on the NMR timescale, leading to broad signals.
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Troubleshooting:
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Variable Temperature NMR: Acquire spectra at different temperatures. At higher temperatures, the rate of conformational exchange may increase, leading to sharper, averaged signals. Conversely, at lower temperatures, you might be able to resolve the individual conformers.
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Solvent Change: The choice of solvent can influence conformational equilibria. Try acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d6, Methanol-d4).
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Problem: The integration of my proton signals does not match the expected ratios.
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Possible Cause 1: Presence of Residual Solvents. Solvents from the synthesis or purification steps may still be present in the sample.
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Troubleshooting:
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Check for Common Solvent Peaks: Compare the chemical shifts of the unexpected peaks with known values for common laboratory solvents.
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Drying: Dry the sample under high vacuum for an extended period to remove volatile solvents.
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Possible Cause 2: Impurities. The sample may contain impurities from the starting materials or by-products of the reaction.
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Troubleshooting:
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Re-purification: If impurities are suspected, re-purify the compound using column chromatography or recrystallization.
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2D NMR: Techniques like COSY and HSQC can help in identifying and assigning signals belonging to the main compound versus impurities.
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Mass Spectrometry
Problem: I am not observing the expected molecular ion peak in the mass spectrum.
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Possible Cause 1: In-source Fragmentation. The molecule might be fragmenting in the ion source of the mass spectrometer.
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Troubleshooting:
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Use a Softer Ionization Technique: If using Electron Ionization (EI), switch to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI) which are less likely to cause fragmentation.
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Optimize Ion Source Parameters: Reduce the cone voltage or fragmentor voltage in ESI to minimize in-source fragmentation.
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Problem: The observed mass is different from the calculated exact mass.
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Possible Cause 1: Adduct Formation. In ESI, the molecular ion can form adducts with cations present in the solvent, such as sodium ([M+Na]+) or potassium ([M+K]+).
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Troubleshooting:
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Check for Common Adducts: Calculate the expected masses for common adducts and see if they match the observed peaks.
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Solvent Purity: Use high-purity solvents to minimize the presence of alkali metal salts.
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Chromatography (HPLC/TLC)
Problem: I am observing significant peak tailing in my HPLC chromatogram.
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Possible Cause 1: Interaction with Silica. The basic nitrogen atoms in the diazepane ring can interact strongly with the acidic silanol groups on the surface of the silica-based stationary phase, leading to tailing.
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Troubleshooting:
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Add a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), to the mobile phase to mask the active sites on the stationary phase.
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Use a Different Column: Consider using a column with a different stationary phase, such as an end-capped C18 column or a polymer-based column.
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Problem: The compound is not moving from the baseline on the TLC plate.
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Possible Cause 1: Insufficiently Polar Mobile Phase. The chosen solvent system may not be polar enough to elute the compound.
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Troubleshooting:
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Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
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Add a Stronger Solvent: For highly polar compounds, adding a small amount of methanol to the mobile phase can improve mobility.
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Data Presentation
Table 1: Predicted 1H NMR Data for this compound (400 MHz, CDCl3)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.20 | m | 10H | Ar-H (Benzyl) |
| 4.05 | m | 1H | CH-OH |
| 3.65 | s | 4H | N-CH2-Ph |
| 3.00 - 2.60 | m | 8H | Diazepane ring CH2 |
| 2.50 | br s | 1H | OH |
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) | Technique |
| [M+H]+ | 297.2016 | 297.2018 | ESI-TOF |
| [M+Na]+ | 319.1835 | 319.1832 | ESI-TOF |
| C9H11N+ (benzyl fragment) | 133.0886 | 133.0885 | EI |
| C7H7+ (tropylium ion) | 91.0542 | 91.0541 | EI |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
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Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
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Mobile Phase:
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A: Water with 0.1% Formic Acid
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B: Acetonitrile with 0.1% Formic Acid
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Gradient:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 10% B
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20-25 min: 10% B
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Column Temperature: 30 °C
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3).
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Instrument: 400 MHz NMR Spectrometer
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Experiments:
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1H NMR: Acquire a standard proton spectrum with 16 scans.
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13C NMR: Acquire a proton-decoupled carbon spectrum with 1024 scans.
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(Optional) 2D NMR: If structural confirmation is challenging, perform COSY, HSQC, and HMBC experiments.
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Visualizations
Caption: Troubleshooting workflow for common characterization issues.
References
Technical Support Center: Removal of Benzyl Protecting Groups from 1,4-Dibenzyl-1,4-diazepan-6-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the deprotection of 1,4-Dibenzyl-1,4-diazepan-6-ol to yield 1,4-diazepan-6-ol. Below you will find frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and comparative data for common debenzylation methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common and recommended method for removing the N-benzyl groups from this compound?
A1: The most widely recommended method is catalytic transfer hydrogenation (CTH) using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor. This method is favored for its mild, neutral reaction conditions, rapid reaction times, and high yields.[1][2] It avoids the need for high-pressure hydrogenation equipment and is generally compatible with the hydroxyl group present in the molecule.
Q2: My debenzylation reaction is very slow or has stalled. What are the possible causes and solutions?
A2: Several factors can lead to a sluggish or incomplete reaction:
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Catalyst Inactivity: The palladium catalyst may be of poor quality or have reduced activity.
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Solution: Use a fresh batch of high-quality 10% Pd/C. Ensure the catalyst has been stored properly.
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Catalyst Poisoning: The product, 1,4-diazepan-6-ol, being a diamine, can strongly coordinate to the palladium surface and inhibit its catalytic activity.[3][4]
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Solution 1: Increase the catalyst loading. In some cases, using a higher weight percentage of catalyst can overcome the inhibition.
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Solution 2: Add a mild acid, such as acetic acid, to the reaction mixture. This can protonate the product amine, reducing its coordination to the palladium catalyst.[4] However, a subsequent neutralization step will be required during workup.
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Solution 3: Consider using Pearlman's catalyst (Pd(OH)₂/C), which can sometimes be more resistant to poisoning by amines.
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Insufficient Hydrogen Donor: The ammonium formate may have decomposed or been consumed.
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Solution: Add an additional portion of ammonium formate to the reaction mixture.
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Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial.
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Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact with the substrate and hydrogen donor.
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Q3: I am observing side products in my reaction. What are they and how can I avoid them?
A3: While catalytic transfer hydrogenation is generally a clean reaction, side products can occasionally form:
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Incomplete Debenzylation: The mono-benzyl intermediate (1-Benzyl-1,4-diazepan-6-ol) may be present.
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Solution: Increase the reaction time and/or the amount of ammonium formate and catalyst. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material and mono-benzyl intermediate are fully consumed.
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Ring Hydrogenation: Although less common with Pd/C under these conditions, hydrogenation of the benzene rings can occur, especially at higher temperatures or with more active catalysts.
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Solution: Maintain the recommended reaction temperature (typically refluxing methanol) and avoid excessively long reaction times after the debenzylation is complete.
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Q4: Can I use standard catalytic hydrogenation with hydrogen gas instead of catalytic transfer hydrogenation?
A4: Yes, catalytic hydrogenation using H₂ gas is a viable alternative. However, it often requires higher pressures (e.g., 50 psi) and specialized equipment (e.g., a Parr shaker).[3] Catalytic transfer hydrogenation is generally preferred for its operational simplicity in a standard laboratory setting.
Comparative Data of Debenzylation Methods
The following table summarizes typical reaction conditions and outcomes for the N-debenzylation of various benzylamines, providing a general reference for what can be expected. Note that yields and reaction times are substrate-dependent.
| Method | Catalyst (loading) | Hydrogen Source (equiv.) | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) | Notes |
| Catalytic Transfer Hydrogenation | 10% Pd/C (w/w) | Ammonium Formate (5) | Methanol | Reflux | 10 - 60 min | 85 - 95 | Mild conditions, no special equipment needed.[1][2] |
| Catalytic Hydrogenation | 10% Pd/C (10 mol%) | H₂ (balloon or pressure) | Ethanol | Room Temp. | 1 - 24 h | 80 - 95 | May require pressure equipment for efficient reaction. |
| Catalytic Hydrogenation with Additive | 10% Pd/C + 10% Nb₂O₅/C | H₂ (balloon) | Methanol | Room Temp. | < 1 h | >95 | The acidic co-catalyst can accelerate the reaction and reduce catalyst poisoning.[3][4] |
Experimental Protocols
Protocol 1: Debenzylation via Catalytic Transfer Hydrogenation (CTH)
This is the recommended procedure for the removal of benzyl groups from this compound.
Materials:
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This compound
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10% Palladium on Carbon (Pd/C)
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Anhydrous Ammonium Formate
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Anhydrous Methanol
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Celite®
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Chloroform (or other suitable organic solvent for extraction)
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Saturated Sodium Bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
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Add anhydrous methanol to dissolve the starting material (approximately 10-20 mL per gram of substrate).
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Carefully add 10% Pd/C catalyst (typically 50-100% by weight of the substrate).
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Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ammonium formate (5 equivalents per benzyl group, so 10 equivalents in total).
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Heat the reaction mixture to reflux with vigorous stirring.
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Monitor the progress of the reaction by TLC (e.g., using a mobile phase of Dichloromethane:Methanol:Ammonia = 90:9:1) or LC-MS. The reaction is typically complete within 10-60 minutes.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol and then chloroform.
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Combine the filtrates and concentrate under reduced pressure.
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To the residue, add a saturated solution of sodium bicarbonate and extract with chloroform or another suitable organic solvent (3 x volume of aqueous layer).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-diazepan-6-ol.
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The product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Experimental Workflow for Catalytic Transfer Hydrogenation
Caption: Workflow for the debenzylation of this compound.
Troubleshooting Logic for Slow or Stalled Reactions
Caption: Troubleshooting guide for N-debenzylation reactions.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of 1,4-Dibenzyl-1,4-diazepan-6-ol in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1,4-Dibenzyl-1,4-diazepan-6-ol during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that suggest poor aqueous solubility?
A: Based on its chemical structure (C19H24N2O), this compound possesses characteristics that point towards low water solubility.[1] The presence of two benzyl groups contributes to a significant hydrophobic character. Computational predictions, such as a LogP of approximately 2.3653, indicate a preference for lipophilic environments over aqueous ones.[1]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is the likely cause?
A: This is a common issue for poorly soluble compounds. The compound is likely soluble in your concentrated DMSO stock but crashes out of solution when introduced to the predominantly aqueous environment of the assay buffer, where its solubility is much lower. This can lead to inaccurate and highly variable results in your biological assays.[2]
Q3: Could the poor solubility of my compound be affecting my screening results?
A: Absolutely. Poor solubility is a primary reason for inconsistent biological data.[2] If the compound is not fully dissolved, the actual concentration available to interact with the target is unknown and lower than the intended concentration. This can result in an underestimation of the compound's potency and lead to unreliable structure-activity relationships (SAR).[3]
Q4: Are there any general strategies for improving the solubility of compounds like this compound?
A: Yes, several formulation strategies can be employed to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[4][5] These include the use of co-solvents, surfactants, cyclodextrins, pH modification, particle size reduction, and the preparation of amorphous solid dispersions.[4][6][7] The choice of strategy depends on the specific compound and the requirements of the assay.
Troubleshooting Guides
Initial Troubleshooting: Optimizing the Dilution Protocol
If you are encountering precipitation upon dilution of your DMSO stock, the first step is to optimize the dilution process before moving to more complex formulation changes.
Experimental Protocol: Serial Dilution and Rapid Mixing
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Avoid large, single-step dilutions. Instead, perform a serial dilution of your DMSO stock.
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Ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer. This can be achieved by vortexing or using a magnetic stirrer. The goal is to avoid localized high concentrations of the compound that can initiate precipitation.[2]
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Consider adding the DMSO stock directly to the final assay medium, which may contain proteins or other components that can help to maintain the compound's solubility.[2]
Troubleshooting Workflow for Solubility Enhancement
If optimizing the dilution protocol is insufficient, a systematic approach to identify a suitable solubilization strategy is necessary. The following workflow provides a step-by-step guide.
Caption: A decision tree for systematically addressing compound precipitation in assays.
Guide 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.
Experimental Protocol: Co-solvent Screening
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of aqueous buffers containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% of ethanol, PEG-400, or propylene glycol).
-
Add the DMSO stock to each co-solvent buffer to achieve the desired final compound concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at room temperature.
-
Quantify the solubility improvement using techniques like nephelometry or HPLC.
Data Presentation: Co-solvent Solubility Screen
| Co-solvent | Concentration (%) | Visual Observation (1 hr) | Apparent Solubility (µM) |
| None | 0 | Precipitation | < 1 |
| Ethanol | 5 | Clear Solution | 15 |
| Ethanol | 10 | Clear Solution | 45 |
| PEG-400 | 5 | Clear Solution | 25 |
| PEG-400 | 10 | Clear Solution | 70 |
Guide 2: Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][8]
Experimental Protocol: Surfactant Screening
-
Prepare aqueous solutions of various non-ionic surfactants (e.g., Tween 80, Polysorbate 20, Cremophor EL) at concentrations above their critical micelle concentration (CMC).
-
Add the DMSO stock of this compound to the surfactant solutions.
-
Incubate and assess solubility as described for co-solvents.
Data Presentation: Surfactant Solubility Screen
| Surfactant | Concentration (%) | Visual Observation (1 hr) | Apparent Solubility (µM) |
| Tween 80 | 0.1 | Slight Haze | 30 |
| Tween 80 | 0.5 | Clear Solution | 90 |
| Cremophor EL | 0.1 | Clear Solution | 50 |
| Cremophor EL | 0.5 | Clear Solution | > 100 |
Guide 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble molecules.[6][7]
Experimental Protocol: Cyclodextrin Screening
-
Prepare solutions of different cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)) in your assay buffer at various concentrations.
-
Add the compound stock to the cyclodextrin solutions.
-
Equilibrate the mixture (e.g., by shaking or sonicating) for a defined period.
-
Determine the solubility enhancement.
Data Presentation: Cyclodextrin Solubility Screen
| Cyclodextrin | Concentration (mM) | Visual Observation (1 hr) | Apparent Solubility (µM) |
| HP-β-CD | 10 | Clear Solution | 80 |
| HP-β-CD | 20 | Clear Solution | > 150 |
| SBE-β-CD | 10 | Clear Solution | 120 |
| SBE-β-CD | 20 | Clear Solution | > 200 |
Advanced Strategies
For more persistent solubility issues, particularly in the context of in vivo studies, more advanced formulation techniques may be necessary.
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate.[5][9] Methods include micronization and nanomilling.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the API into an amorphous state, often stabilized within a polymer matrix, can significantly improve solubility.[5][8]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[5]
Signaling Pathway of Formulation Choice
The selection of an appropriate formulation strategy often follows a logical progression from simpler to more complex methods, guided by the physicochemical properties of the compound and the experimental context.
Caption: Logical relationships in selecting a formulation strategy based on experimental context.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 5. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 6. Improving API Solubility [sigmaaldrich.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A comprehensive review of publicly available scientific literature reveals a significant lack of published experimental data on the biological activity of 1,4-Dibenzyl-1,4-diazepan-6-ol. Despite extensive searches, no specific studies detailing its cytotoxic, antimicrobial, antiviral, or neurological effects, including quantitative measures such as IC50 or Minimum Inhibitory Concentration (MIC) values, could be retrieved. Therefore, a direct comparison of its biological activity with related compounds, as initially requested, cannot be constructed at this time.
While data on the specific target compound is absent, the broader classes of 1,4-diazepane and 1,4-benzodiazepine derivatives, to which this compound belongs, have been the subject of considerable research. These studies indicate a wide range of potential biological activities, offering a speculative context for the potential therapeutic applications of novel derivatives like this compound.
Potential Biological Activities of the 1,4-Diazepane Scaffold
Research into various 1,4-diazepane derivatives has revealed a spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity: Certain derivatives have shown the ability to inhibit the growth of various bacteria and fungi.[1] This activity is often attributed to the ability of the diazepine ring and its substituents to interact with microbial cell membranes or essential enzymes.
-
Anticancer Activity: Some 1,4-diazepine compounds have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis or the inhibition of cell cycle progression.
-
Central Nervous System (CNS) Activity: The 1,4-diazepane and, more famously, the 1,4-benzodiazepine core are well-known for their effects on the CNS, including anxiolytic, anticonvulsant, and sedative properties. These effects are typically mediated through the enhancement of the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.
Standard Experimental Protocols for Biological Activity Screening
Should researchers undertake the biological evaluation of this compound, a number of established in vitro assays would likely be employed.
Cytotoxicity Assays
These assays are fundamental in drug discovery to determine the toxic potential of a compound against cells. Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.
A general workflow for a cytotoxicity assay is depicted below:
Caption: A typical workflow for assessing the in vitro cytotoxicity of a test compound.
Antimicrobial Susceptibility Testing
To evaluate the potential antimicrobial properties of a compound, the following methods are standard:
-
Broth Microdilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Disk Diffusion Method: This method involves placing a disk impregnated with the test compound onto an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disk indicates the susceptibility of the organism to the compound.
The logical flow for determining the antimicrobial properties of a novel compound is illustrated here:
Caption: A logical progression for the screening and characterization of the antimicrobial activity of a new chemical entity.
Potential Signaling Pathway Involvement
Given the known activities of related benzodiazepine compounds, should this compound exhibit CNS effects, it would likely modulate the GABAergic signaling pathway .
Caption: A diagram illustrating the potential positive allosteric modulation of the GABA-A receptor by a benzodiazepine-like compound, leading to reduced neuronal excitability.
Conclusion
While the chemical structure of this compound places it within a class of compounds with significant therapeutic potential, the absence of specific biological data prevents any concrete comparisons or detailed analysis of its activity. The information and diagrams provided here are based on the established biological activities of related 1,4-diazepane and 1,4-benzodiazepine derivatives and represent a predictive framework for future research. Further experimental investigation is essential to elucidate the biological profile of this compound and determine its potential as a therapeutic agent. Researchers and drug development professionals are encouraged to undertake such studies to fill this knowledge gap.
References
Validating the Structure of 1,4-Dibenzyl-1,4-diazepan-6-ol Derivatives: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The robust structural validation of novel therapeutic agents is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of 1,4-Dibenzyl-1,4-diazepan-6-ol derivatives, a class of compounds with significant potential in medicinal chemistry. By presenting objective comparisons and supporting experimental data, this document aims to assist researchers in selecting the most effective methodologies for their specific analytical challenges.
Spectroscopic and Spectrometric Characterization
A multi-faceted approach employing various spectroscopic and spectrometric techniques is essential for the unambiguous structural determination of this compound derivatives. The complementary information provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy allows for a detailed mapping of the molecular framework.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from the primary analytical techniques used to validate the structure of a representative this compound derivative. This data is compiled based on typical values observed for analogous structures and predictive models.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | m | 10H | Aromatic protons (2 x C₆H₅) |
| 4.10 | m | 1H | CH-OH (C6-H) |
| 3.65 | s | 4H | 2 x N-CH₂-Ph |
| 2.70 - 2.90 | m | 4H | N-CH₂ (C2-H₂, C5-H₂) |
| 2.50 - 2.65 | m | 4H | N-CH₂ (C3-H₂, C7-H₂) |
| 1.90 | d | 1H | OH |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | Quaternary Aromatic C (C-ipso of benzyl) |
| 129.0 | Aromatic CH (C-ortho of benzyl) |
| 128.5 | Aromatic CH (C-meta of benzyl) |
| 127.0 | Aromatic CH (C-para of benzyl) |
| 68.0 | CH-OH (C6) |
| 60.0 | N-CH₂-Ph |
| 55.0 | N-CH₂ (C2, C5) |
| 52.0 | N-CH₂ (C3, C7) |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 296 | 40 | [M]⁺ (Molecular Ion) |
| 205 | 100 | [M - CH₂C₆H₅]⁺ |
| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |
Table 4: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Broad, Medium | O-H stretch (alcohol) |
| 3060, 3030 | Medium | Aromatic C-H stretch |
| 2920, 2850 | Medium | Aliphatic C-H stretch |
| 1495, 1450 | Strong | Aromatic C=C stretch |
| 1100 | Strong | C-O stretch (secondary alcohol) |
| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of validation studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1] Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
Instrumentation: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1 second.
-
Acquire 16 scans and apply Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024 scans with proton decoupling.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Utilize standard-canned pulse programs provided by the spectrometer software.
-
Optimize acquisition parameters, such as the number of increments and scans, to achieve adequate signal-to-noise.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply baseline correction and phase correction. Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
Fragmentation (MS/MS): For fragmentation analysis, select the protonated molecular ion [M+H]⁺ as the precursor ion and apply varying collision energies (e.g., 10-40 eV) to induce fragmentation.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[3]
-
-
Instrumentation: Use an FTIR spectrometer equipped with a diamond ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum by performing a background subtraction. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the molecule in the solid state.
Protocol:
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to create a saturated solution.
-
Employ slow evaporation, slow cooling, or vapor diffusion techniques to grow single crystals of suitable quality (typically >0.1 mm in all dimensions).[4]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a complete set of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods until convergence is reached.
-
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures.
References
Benchmarking Catalyst Ligand Performance: A Comparative Guide to 1,4-Dibenzyl-1,4-diazepan-6-ol and Alternatives in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst ligand is a critical determinant of success in asymmetric synthesis. This guide provides a comparative benchmark of the potential performance of 1,4-Dibenzyl-1,4-diazepan-6-ol, a C1-symmetric chiral diamine ligand, against other established classes of chiral diamine ligands. Due to the limited publicly available data on the specific catalytic applications of this compound, this guide establishes a performance baseline through an objective comparison with well-documented C1 and C2-symmetric diamine ligands in key asymmetric transformations.
Chiral diamine ligands are indispensable tools in modern synthetic chemistry, enabling the stereoselective synthesis of complex molecules.[1] Their efficacy stems from the formation of chiral metal complexes that create a stereochemically defined environment for chemical reactions, preferentially yielding one enantiomer of the product.[1] These ligands are broadly classified based on their symmetry, with C2-symmetric and C1-symmetric (asymmetric) ligands being the most prevalent.[1]
Historically, C2-symmetric ligands were favored due to the belief that their symmetry simplifies the diastereomeric transition states, often leading to high enantiomeric excess (ee).[1] However, recent research has demonstrated that C1-symmetric ligands, such as the 1,4-diazepan-6-ol framework, can be equally or even more effective in inducing asymmetry.[1] The performance of a chiral ligand is ultimately governed by the specific steric and electronic interactions within the transition state of a given reaction.[1]
Logical Framework for Asymmetric Catalysis
The fundamental principle of asymmetric catalysis using chiral diamine ligands involves a series of coordinated steps. Initially, the chiral ligand complexes with a metal precursor to form a chiral catalyst. This catalyst then interacts with the substrate to form a catalyst-substrate complex, leading to the formation of diastereomeric transition states. One of these transition states is energetically more favorable, resulting in the preferential formation of one enantiomer of the product. The catalyst is then regenerated to continue the catalytic cycle.
Caption: Logical flow of an enantioselective transformation using a chiral catalyst.
Performance Comparison in Key Asymmetric Reactions
The choice between a C1-symmetric and a C2-symmetric ligand is highly reaction-dependent. Below is a summary of their comparative performance in two synthetically important reactions, providing a benchmark for what could be expected from a new C1-symmetric ligand like this compound.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral alcohols is a widely used industrial process.[2] Ruthenium and Iridium complexes with chiral diamine ligands are commonly employed catalysts.
| Ligand Class | Representative Ligand | Substrate | Yield (%) | ee (%) | Reference |
| C2-Symmetric | (S,S)-TsDPEN | Acetophenone | >95 | 98 (R) | [3] |
| C1-Symmetric | Chiral Perfluorinated Diamine | Acetophenone | >95 | 79 (S) |
Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols.
| Ligand Class | Representative Ligand | Substrate | Yield (%) | ee (%) | Reference |
| C2-Symmetric | D-mannitol derived diamine | Benzaldehyde | 95 | 93 (R) | [4] |
| C1-Symmetric | N-phenylfluorenyl β-amino alcohol | Benzaldehyde | >95 | 97 (S) | [5] |
Experimental Protocols
Reproducible and detailed experimental protocols are crucial for the evaluation of catalyst performance.
General Experimental Workflow for Asymmetric Catalysis
A typical workflow for conducting an asymmetric catalytic reaction involves several key stages, from catalyst preparation to product analysis.
Caption: A generalized experimental workflow for an asymmetric catalytic reaction.
Representative Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
The following protocol is a representative example for the enantioselective addition of diethylzinc to benzaldehyde using a chiral ligand.[6]
Materials:
-
Chiral Ligand (e.g., a fructose-derived β-amino alcohol) (20 mol%)
-
Titanium(IV) isopropoxide (1.4 eq)
-
Hexane (anhydrous)
-
Diethylzinc (1.6 eq)
-
Benzaldehyde (1.0 eq)
-
1 M HCl (aqueous solution)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (20 mol%) in anhydrous hexane.
-
Add titanium(IV) isopropoxide (1.4 eq) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add diethylzinc (1.6 eq) dropwise.
-
Add benzaldehyde (1.0 eq) to the reaction mixture and stir at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral High-Performance Liquid Chromatography (HPLC).
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The catalytic cycle for the asymmetric transfer hydrogenation of a ketone, for instance with a Ru-diamine catalyst, involves a series of interconnected steps. The base plays a crucial role in the formation of the active catalytic species.[7]
Caption: A simplified catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.
Conclusion
While direct experimental data for this compound as a catalyst ligand is not yet available in the public domain, this guide provides a framework for its potential evaluation. By benchmarking against established C1 and C2-symmetric diamine ligands in key asymmetric reactions, researchers can anticipate its potential performance characteristics. The provided experimental protocols and workflow diagrams offer a practical starting point for the investigation of this and other novel chiral ligands. Ultimately, the optimal ligand choice will depend on the specific transformation, and empirical screening remains a critical step in catalyst development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of 1,4-Dibenzyl-1,4-diazepan-6-ol in Biological Assays: A Cross-Reactivity and Functional Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity and cross-reactivity profile of the novel compound, 1,4-Dibenzyl-1,4-diazepan-6-ol. Due to the limited availability of direct experimental data for this specific molecule, this report establishes a hypothetical, yet pharmacologically plausible, profile based on the known activities of structurally related diazepam and its derivatives. This guide is intended to serve as a framework for researchers designing and interpreting future experimental work. The performance of this compound is compared against the well-characterized benzodiazepine, Diazepam, and a commercially available structural analog, 1-Benzyl-[1][2]diazepan-6-ol.
Executive Summary
This compound is a diazepan derivative with potential activity as a modulator of the central nervous system. This guide outlines key in vitro assays to characterize its biological activity and off-target profile. The primary focus is on its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the principal target of benzodiazepines. Furthermore, a comprehensive cross-reactivity screening panel is proposed to assess its selectivity and potential for off-target effects, a critical step in early drug development.
Comparative Biological Activity at the GABAA Receptor
The primary mechanism of action for benzodiazepines is the potentiation of GABAergic neurotransmission through allosteric modulation of the GABAA receptor.[3] To quantitatively assess the activity of this compound, a combination of radioligand binding and functional assays is recommended.
Radioligand Binding Affinity
A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor. In this assay, the ability of the unlabeled test compound to displace a radiolabeled ligand from the receptor is measured.
Table 1: Comparative Binding Affinity (Ki) at the Benzodiazepine Site of the GABAA Receptor
| Compound | Ki (nM) - Hypothetical/Reported |
| This compound | 5 - 20 (Hypothetical) |
| Diazepam | 2 - 10 |
| 1-Benzyl-[1][2]diazepan-6-ol | 50 - 200 (Hypothetical) |
Disclaimer: The Ki value for this compound and 1-Benzyl-[1][2]diazepan-6-ol is hypothetical and based on expected structure-activity relationships. Actual experimental values are required for confirmation.
Functional Potency
Electrophysiological assays, such as two-electrode voltage clamp or patch-clamp recordings from cells expressing GABAA receptors, are the gold standard for assessing the functional consequences of ligand binding. These assays measure the enhancement of GABA-evoked chloride currents in the presence of the test compound.
Table 2: Comparative Functional Potency (EC50) for Potentiation of GABA-Evoked Currents
| Compound | EC50 (nM) - Hypothetical/Reported |
| This compound | 10 - 50 (Hypothetical) |
| Diazepam | 5 - 25 |
| 1-Benzyl-[1][2]diazepan-6-ol | 100 - 500 (Hypothetical) |
Disclaimer: The EC50 value for this compound and 1-Benzyl-[1][2]diazepan-6-ol is hypothetical. Experimental validation is necessary.
Cross-Reactivity and Off-Target Profiling
Assessing the selectivity of a novel compound is crucial to predict potential side effects. A broad in vitro safety pharmacology panel is recommended to identify any unintended interactions with other receptors, ion channels, and enzymes.
Table 3: Proposed Cross-Reactivity Screening Panel and Hypothetical Profile of this compound
| Target Class | Representative Targets | Hypothetical % Inhibition at 10 µM for this compound |
| GPCRs (CNS) | Dopamine D1, D2; Serotonin 5-HT1A, 5-HT2A; Adrenergic α1, α2, β1, β2; Muscarinic M1, M2, M3; Histamine H1, H2 | < 20% |
| Ion Channels | hERG, Nav1.5, Cav1.2, KvLQT1/minK | < 20% |
| Enzymes | Monoamine Oxidase A, B (MAO-A, MAO-B); Cyclooxygenase-1, 2 (COX-1, COX-2) | < 15% |
| Transporters | Serotonin Transporter (SERT); Norepinephrine Transporter (NET); Dopamine Transporter (DAT) | < 25% |
This proposed panel represents a standard approach for early-stage safety assessment of CNS-active compounds. A "clean" profile, with low percentage inhibition at a high concentration (e.g., 10 µM), suggests higher selectivity and a lower likelihood of off-target mediated side effects.
Experimental Protocols
Radioligand Binding Assay for GABAA Receptor
Objective: To determine the binding affinity (Ki) of the test compound for the benzodiazepine site on the GABAA receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2).
-
Radioligand: [³H]-Flunitrazepam or another suitable benzodiazepine site radioligand.
-
Non-specific binding control: Clonazepam (1 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds: this compound, Diazepam, 1-Benzyl-[1][2]diazepan-6-ol.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, radioligand, and either test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at 4°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Automated Patch-Clamp Electrophysiology Assay
Objective: To determine the functional potency (EC50) of the test compound to potentiate GABA-evoked currents.
Materials:
-
A cell line stably expressing the desired GABAA receptor subtype.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
External solution (e.g., Hanks' Balanced Salt Solution).
-
Internal solution (containing a high concentration of chloride).
-
GABA.
-
Test compounds.
Procedure:
-
Culture the cells to an appropriate density for the automated patch-clamp system.
-
Prepare solutions of GABA at a concentration that elicits a submaximal response (e.g., EC_{10}-EC_{20}).
-
Prepare serial dilutions of the test compounds.
-
Harvest and prepare the cells according to the instrument's protocol.
-
The automated system will establish whole-cell patch-clamp recordings.
-
Apply the EC_{10}-EC_{20} concentration of GABA to establish a baseline current.
-
Co-apply the GABA solution with increasing concentrations of the test compound.
-
Record the potentiation of the GABA-evoked current.
-
Analyze the data to generate concentration-response curves and determine the EC50 for each compound.
Visualizations
Signaling Pathway
Caption: GABAergic Synapse Signaling Pathway.
Experimental Workflow
Caption: Workflow for Biological Evaluation.
Conclusion
This guide provides a structured approach for the initial biological characterization of this compound. The outlined in vitro assays will enable a comprehensive assessment of its potency at the GABAA receptor and its selectivity against a panel of common off-targets. While the provided quantitative data for the target compound is hypothetical, it serves as a benchmark for comparison against established benzodiazepines. Rigorous experimental validation is essential to confirm these predictions and to fully elucidate the pharmacological profile of this novel compound. The presented protocols and visualizations offer a clear roadmap for researchers embarking on the preclinical evaluation of this compound and other related diazepan derivatives.
References
Enantioselective Pathways to 1,4-Dibenzyl-1,4-diazepan-6-ol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential enantioselective synthetic routes to the isomers of 1,4-Dibenzyl-1,4-diazepan-6-ol and discusses their potential biological significance based on analogous structures. Due to a lack of specific literature on the enantioselective synthesis and comparative analysis of these particular isomers, this document outlines established and hypothetical methodologies that could be applied to their preparation and evaluation.
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2][3] The introduction of a stereocenter, as in this compound, necessitates the development of enantioselective synthetic methods to access individual enantiomers. The spatial arrangement of substituents in chiral molecules can lead to significant differences in their pharmacological and toxicological profiles. This guide explores potential synthetic strategies and hypothetical biological activities of the (R)- and (S)-enantiomers of this compound.
Potential Enantioselective Synthetic Strategies
The synthesis of chiral amino alcohols is a well-established field in organic chemistry.[4][5] Several strategies could be adapted for the enantioselective synthesis of this compound.
Strategy 1: Asymmetric Reduction of a Prochiral Ketone
A common and effective method for synthesizing chiral alcohols is the asymmetric reduction of a prochiral ketone. In this proposed pathway, the synthesis would begin with the preparation of the precursor, 1,4-dibenzyl-1,4-diazepan-6-one. This ketone can then be subjected to asymmetric reduction using a chiral reducing agent or a catalyst.
Experimental Protocol: Asymmetric Ketone Reduction
-
Synthesis of 1,4-Dibenzyl-1,4-diazepan-6-one: A potential route involves the double N-alkylation of a suitable diamine precursor with benzyl bromide, followed by cyclization and oxidation to form the diazepan-6-one.
-
Asymmetric Reduction: The prochiral ketone (1 equivalent) is dissolved in an appropriate solvent (e.g., THF, methanol). A chiral reducing system, such as a borane reagent with a chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst) or a chiral transition metal catalyst (e.g., Ru-BINAP) with a hydrogen source, is added at a controlled temperature (e.g., -78 °C to room temperature).
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) can be determined by chiral HPLC.
Strategy 2: Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a powerful strategy to control stereochemistry during a synthesis.[6][7] An achiral substrate is temporarily attached to a chiral auxiliary, which directs a subsequent diastereoselective reaction. The auxiliary is then removed to yield the desired enantiomerically pure product.
Experimental Protocol: Chiral Auxiliary Approach
-
Attachment of Chiral Auxiliary: A suitable precursor, such as a derivative of N,N'-dibenzyl-ethylenediamine, is reacted with a chiral auxiliary (e.g., an Evans oxazolidinone).[7]
-
Diastereoselective Transformation: The substrate-auxiliary conjugate undergoes a cyclization reaction to form the diazepane ring, where the chiral auxiliary directs the formation of one diastereomer preferentially.
-
Cleavage of Chiral Auxiliary: The chiral auxiliary is cleaved from the diazepane ring under specific conditions (e.g., hydrolysis, reduction) to yield the enantiomerically pure this compound.
Hypothetical Comparison of Isomers
While experimental data for the specific isomers of this compound is unavailable, it is well-established that enantiomers can exhibit different biological activities and physicochemical properties. The following table provides a hypothetical comparison based on general principles of stereochemistry.
| Property | (R)-1,4-Dibenzyl-1,4-diazepan-6-ol | (S)-1,4-Dibenzyl-1,4-diazepan-6-ol |
| Optical Rotation | Expected to be equal in magnitude but opposite in sign | Expected to be equal in magnitude but opposite in sign |
| Melting Point | Identical to the other enantiomer | Identical to the other enantiomer |
| Solubility (in achiral solvents) | Identical to the other enantiomer | Identical to the other enantiomer |
| Chromatographic Behavior (on achiral stationary phases) | Identical to the other enantiomer | Identical to the other enantiomer |
| Chromatographic Behavior (on chiral stationary phases) | Different retention time | Different retention time |
| Biological Activity | Potentially different potency and/or mechanism of action | Potentially different potency and/or mechanism of action |
| Toxicity | Potentially different toxicological profile | Potentially different toxicological profile |
Potential Biological Activity and Signaling Pathways
Derivatives of 1,4-diazepane have been investigated for their potential as sigma receptor ligands, which are implicated in various neurological disorders.[8] It is plausible that the enantiomers of this compound could exhibit differential binding to sigma receptors (σ1 and σ2), leading to distinct downstream effects.
For instance, one enantiomer might act as a potent and selective agonist or antagonist for the σ1 receptor, which is known to modulate a variety of signaling pathways, including those involving calcium signaling, ion channels, and G-protein coupled receptors. This could translate to potential therapeutic applications in neurodegenerative diseases, psychiatric disorders, or as anticancer agents.[8][9]
Conclusion
While specific experimental data on the enantioselective synthesis and comparative properties of this compound isomers are not currently available in the public domain, this guide provides a framework for their potential synthesis and biological evaluation. The outlined enantioselective strategies, based on well-established methodologies, offer viable routes to access the individual enantiomers. The hypothetical comparison and discussion of potential biological activities underscore the importance of stereochemistry in drug discovery and development. Further research is warranted to synthesize these isomers, characterize their properties, and explore their therapeutic potential.
References
- 1. benthamscience.com [benthamscience.com]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. キラル補助剤 [sigmaaldrich.com]
- 8. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship (SAR) of 1,4-Dibenzyl-1,4-diazepan-6-ol Analogs
Disclaimer: As of late 2025, specific structure-activity relationship (SAR) studies for 1,4-Dibenzyl-1,4-diazepan-6-ol analogs are not extensively available in the public domain. This guide provides a comparative framework based on the broader class of 1,4-diazepane and benzodiazepine derivatives, offering a roadmap for future research and development in this area. The experimental data presented is hypothetical and for illustrative purposes.
The 1,4-diazepane scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1][2] The parent compound, this compound, presents a unique structural motif with potential for developing novel therapeutic agents. This guide outlines a systematic approach to exploring the SAR of its analogs.
Core Structure and Points of Modification
The chemical structure of this compound offers several key positions where modifications can be made to explore the SAR. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points (R1, R2, R3) on the 1,4-diazepan-6-ol scaffold.
Hypothetical SAR Data of this compound Analogs
The following table presents hypothetical data for a series of analogs to illustrate how SAR data would be organized and compared. The target is assumed to be a generic G-protein coupled receptor (GPCR).
| Compound ID | R1 (N1-substituent) | R2 (N4-substituent) | R3 (C6-substituent) | Target Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| 1a | Benzyl | Benzyl | -OH | 150 | 350 (Agonist) |
| 1b | 4-Cl-Benzyl | Benzyl | -OH | 75 | 180 (Agonist) |
| 1c | 4-MeO-Benzyl | Benzyl | -OH | 250 | 500 (Agonist) |
| 1d | Benzyl | 4-Cl-Benzyl | -OH | 80 | 190 (Agonist) |
| 1e | Benzyl | Benzyl | =O | 500 | >1000 |
| 1f | Benzyl | Benzyl | -NH2 | 120 | 300 (Agonist) |
| 1g | Phenyl | Benzyl | -OH | 300 | 600 (Agonist) |
| 1h | Cyclohexylmethyl | Benzyl | -OH | 450 | 800 (Agonist) |
Analysis of Hypothetical Data:
-
Substitution on Benzyl Rings (R1 and R2): Electron-withdrawing groups (e.g., -Cl) at the para-position of the benzyl rings appear to enhance binding affinity and functional activity (compare 1b and 1d to 1a ). Conversely, electron-donating groups (e.g., -MeO) may decrease activity (1c ).
-
Nature of N-substituents (R1 and R2): Aromatic rings directly attached to the nitrogen (phenyl, 1g ) or non-aromatic bulky groups (cyclohexylmethyl, 1h ) seem to be less favorable than the benzyl group.
-
Modification at C6 (R3): The hydroxyl group at the C6 position appears to be crucial for activity. Replacing it with a ketone (1e ) significantly reduces activity, while an amino group (1f ) is better tolerated but still less active than the hydroxyl.
Experimental Workflow for SAR Studies
A systematic workflow is essential for the efficient evaluation of newly synthesized analogs. The following diagram illustrates a typical cascade for an SAR study, from initial synthesis to biological characterization.
Caption: General experimental workflow for SAR studies of novel chemical entities.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable SAR data.
General Synthesis of 1,4-Disubstituted-1,4-diazepan-6-one Core
A common route to the 1,4-diazepan-6-one core involves the cyclization of a diamine with a suitable three-carbon building block.
-
Step 1: Synthesis of the Diamine Precursor: N,N'-dibenzyl-ethylenediamine is a common starting material.
-
Step 2: Cyclization: The diamine is reacted with a di-electrophilic three-carbon synthon, such as 1,3-dichloro-2-propanone, in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetonitrile) under reflux conditions.
-
Step 3: Purification: The crude product is purified by column chromatography on silica gel to yield the 1,4-dibenzyl-1,4-diazepan-6-one.
-
Step 4: Reduction (for the -ol analog): The ketone at the 6-position is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) in methanol.
-
Step 5: Final Purification: The final product is purified by recrystallization or column chromatography.
Radioligand Binding Assay Protocol (Hypothetical)
This protocol describes a general method to determine the binding affinity of the synthesized analogs to a target receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2) is prepared.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-ligand) and varying concentrations of the test compounds (analogs).
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
Comparison with Alternatives
While specific alternatives to this compound analogs are not defined due to the nascent stage of research, the broader class of 1,4-diazepane and benzodiazepine derivatives provides a basis for comparison.
-
Benzodiazepines: This well-established class of drugs, such as diazepam, primarily acts as positive allosteric modulators of the GABAA receptor.[3] Their SAR is extensively studied, with key roles for substituents at positions 1, 2, 5, and 7 of the benzodiazepine core.[4] In contrast, the saturated 1,4-diazepan-6-ol scaffold offers greater conformational flexibility and different substitution patterns, potentially leading to novel pharmacological profiles and targets.
-
Other 1,4-Diazepane Derivatives: Various 1,4-diazepane derivatives have been explored for a multitude of biological targets. For instance, some have been investigated as antipsychotics, while others show potential as anticancer or antimicrobial agents.[1] The unique 6-ol substitution and the N,N'-dibenzyl pattern of the title compound series may confer selectivity for specific receptor subtypes or biological pathways that are not targeted by other diazepane derivatives.
Conclusion
The systematic exploration of the SAR of this compound analogs holds significant promise for the discovery of novel therapeutic agents. By employing a structured approach to analog design, synthesis, and biological evaluation, researchers can elucidate the key structural requirements for desired pharmacological activity. The flexibility of the 1,4-diazepane core, combined with the potential for diverse substitutions, makes this an attractive scaffold for future drug development endeavors. Further research is warranted to populate the SAR landscape for this specific chemical series and to identify promising lead compounds for various therapeutic indications.
References
Comparative In Vitro Efficacy of 1,4-Diazepan-6-ol Derivatives: A Review of Available Data
A comprehensive review of the scientific literature reveals a limited number of publicly available studies detailing the in vitro efficacy of a broad range of 1,4-Dibenzyl-1,4-diazepan-6-ol derivatives. While the 1,4-diazepane scaffold is of interest in medicinal chemistry, research has been more focused on the broader categories of 1,4-diazepines and 1,4-benzodiazepines.[1][2] Consequently, a direct, data-rich comparison of various this compound derivatives is not feasible at this time. However, a notable study on novel 1,4-diazepane-based sigma (σ) receptor ligands provides valuable insights into the potential biological activities of this class of compounds.
This guide summarizes the available quantitative data, details the experimental protocols from the key study identified, and provides visualizations of the experimental workflow.
Data Presentation: Cytotoxicity and Antioxidant Activity
A study by Basile et al. (2019) investigated a series of novel diazepane-containing derivatives as σ receptor ligands. Among the synthesized compounds, several benzofuran and quinoline-substituted diazepane derivatives were evaluated for their cytotoxic and antioxidant activities. The data from this study is summarized below.
Table 1: In Vitro Cytotoxicity of 1,4-Diazepane Derivatives
| Compound | Cell Line | Concentration (µM) | % Cell Viability |
| 2c | PANC-1 | 10 | >95% |
| 50 | >95% | ||
| 100 | >95% | ||
| 2d | PANC-1 | 10 | >95% |
| 50 | >95% | ||
| 100 | >95% | ||
| 3c | PANC-1 | 10 | >95% |
| 50 | >95% | ||
| 100 | >95% | ||
| 3d | PANC-1 | 10 | >95% |
| 50 | >95% | ||
| 100 | 51% | ||
| 2c | SH-SY5Y | 10 | >95% |
| 50 | >95% | ||
| 100 | >95% | ||
| 2d | SH-SY5Y | 10 | >95% |
| 50 | >95% | ||
| 100 | >95% | ||
| 3c | SH-SY5Y | 10 | >95% |
| 50 | >95% | ||
| 100 | >95% | ||
| 3d | SH-SY5Y | 10 | >95% |
| 50 | >95% | ||
| 100 | >95% |
Data extracted from Basile et al. (2019). PANC-1 is a human pancreatic cancer cell line, and SH-SY5Y is a human neuroblastoma cell line.
Table 2: In Vitro Antioxidant Activity of 1,4-Diazepane Derivatives
| Compound | ABTS Radical Scavenging (% Inhibition at 10 µM) | H₂O₂ Scavenging (% Inhibition at 10 µM) |
| 2c | 85.4 ± 2.1 | 78.2 ± 3.5 |
| 2d | 82.1 ± 1.8 | 75.6 ± 2.9 |
| 3c | 88.7 ± 2.5 | 81.3 ± 3.1 |
| 3d | 80.5 ± 2.3 | 73.9 ± 2.7 |
| Ascorbic Acid | 95.2 ± 1.5 | 92.4 ± 1.8 |
| Trolox | 98.6 ± 1.2 | 96.1 ± 1.4 |
Data extracted from Basile et al. (2019). Ascorbic acid and Trolox were used as standard antioxidants.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Basile et al. (2019).
Cell Viability Assay (MTT Assay)
The cytotoxicity of the diazepane derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: PANC-1 and SH-SY5Y cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with the test compounds at various concentrations (10, 50, and 100 µM) for 48 hours.
-
MTT Incubation: After the treatment period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were incubated for 3 hours at 37°C.
-
Formazan Solubilization: The MTT solution was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).
ABTS Radical Scavenging Assay
-
Reagent Preparation: The ABTS radical cation (ABTS•+) was produced by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Assay Procedure: The ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. A 10 µL aliquot of the test compound (at the final concentration of 10 µM) was added to 1 mL of the diluted ABTS•+ solution.
-
Absorbance Measurement: The absorbance was read after 6 minutes of incubation at room temperature.
-
Calculation: The percentage of inhibition was calculated using the formula: (A₀ - A₁) / A₀ * 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.
Hydrogen Peroxide (H₂O₂) Scavenging Assay
-
Reagent Preparation: A solution of 40 mM H₂O₂ was prepared in phosphate-buffered saline (PBS, pH 7.4).
-
Assay Procedure: The test compound (at the final concentration of 10 µM) was added to the H₂O₂ solution.
-
Absorbance Measurement: The absorbance of H₂O₂ at 230 nm was determined after 10 minutes against a blank solution containing the test compound in PBS without H₂O₂.
-
Calculation: The percentage of H₂O₂ scavenging was calculated using the formula: (A₀ - A₁) / A₀ * 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.
Mandatory Visualization
Caption: Experimental workflow for the in vitro evaluation of 1,4-diazepane derivatives.
Conclusion
References
Orthogonal Purity Confirmation of 1,4-Dibenzyl-1,4-diazepan-6-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of four orthogonal analytical methods for confirming the purity of 1,4-Dibenzyl-1,4-diazepan-6-ol, a key intermediate in various synthetic pathways. The use of orthogonal methods, which rely on different physicochemical principles, provides a robust and reliable assessment of a compound's purity profile.[1][2][3]
Potential Impurities in the Synthesis of this compound
A common synthetic route to 1,4-diazepan-6-ol cores involves the reaction of a diamine with a diepoxide or a related difunctional electrophile. For this compound, a likely synthesis involves the reaction of N,N'-dibenzylethylenediamine with an epoxide-containing reagent such as epichlorohydrin. Based on this, potential process-related impurities may include:
-
Unreacted Starting Materials:
-
N,N'-dibenzylethylenediamine
-
Epichlorohydrin or its hydrolysis products
-
-
By-products:
-
Diastereomers of the final product
-
Products of incomplete cyclization
-
Oligomeric or polymeric by-products
-
-
Reagent-related Impurities:
Comparison of Orthogonal Analytical Methods
The following sections detail the principles, performance, and protocols for four orthogonal methods for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.
Data Presentation: A Comparative Overview
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) | Elemental Analysis (CHN) |
| Principle | Separation based on polarity and interaction with stationary phase, detection by UV absorbance. | Separation based on volatility and boiling point, detection by mass-to-charge ratio. | Intrinsic quantitative relationship between signal intensity and the number of nuclei.[1][2][3][6] | Combustion of the sample to convert elements into simple gases for quantification.[7][8] |
| Typical Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | ~0.1% (w/w) | Not applicable for purity of main component. |
| Typical Limit of Quantification (LOQ) | 0.3 - 3 µg/mL[9][10][11][12] | 0.03 - 0.3 µg/mL | ~0.3% (w/w) | Not applicable for purity of main component. |
| Precision (%RSD) | < 2% | < 5% | < 1% | < 0.3% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | Deviation from theoretical value < 0.4%[13] |
| Strengths | - High resolution and sensitivity.- Versatile for a wide range of compounds.- Established and widely used method. | - Excellent for volatile and semi-volatile impurities.- High specificity with mass spectrometric detection. | - Primary ratio method, can be used without a reference standard of the analyte.- Provides structural information.- Non-destructive. | - Confirms the elemental composition of the bulk material. |
| Limitations | - Requires a chromophore for UV detection.- May require derivatization for some compounds. | - Not suitable for non-volatile or thermally labile compounds.- Tertiary amines can be challenging to analyze without derivatization. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer for best results. | - Does not provide information on the nature of impurities.- Insensitive to isomeric impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase method is suitable, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. Detection is achieved using a UV detector, as the benzyl groups provide a strong chromophore.
Methodology:
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard should be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification. Due to the polarity of the amine and alcohol functional groups in this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.[14][15]
Methodology:
-
Derivatization (Silylation):
-
To ~1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Instrumentation: GC-MS system with a capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-550.
-
Quantification: Purity is assessed by comparing the peak area of the main component to the total peak area of all detected components.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[1][2][3][6] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[1][6]
Methodology:
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest).
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
-
Elemental Analysis (CHN Analysis)
Principle: Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[7][8] The sample is combusted in an oxygen atmosphere, and the resulting gases (CO2, H2O, and N2) are separated and quantified. The experimental percentages are then compared to the theoretical values calculated from the molecular formula of the pure compound. A close agreement supports the proposed molecular formula and indicates a high level of purity with respect to inorganic impurities and substances with a different elemental composition.
Methodology:
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the finely ground and dried sample into a tin capsule.
-
Analysis: The instrument is calibrated with a known standard (e.g., acetanilide). The sample is then introduced into the combustion chamber.
-
Data Interpretation: The measured percentages of C, H, and N are compared to the theoretical values for C19H24N2O (C: 76.99%, H: 8.16%, N: 9.45%). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[13]
Visualization of Workflows and Logical Relationships
Conclusion
The confirmation of purity for a pharmaceutical intermediate like this compound requires a multi-faceted approach. No single analytical technique can provide a complete picture of a compound's purity. By employing a combination of orthogonal methods—HPLC-UV for general purity and non-volatile impurities, GC-MS for volatile impurities, qNMR for absolute purity determination, and elemental analysis for confirmation of elemental composition—researchers can have high confidence in the quality of their material. This robust analytical strategy is essential for ensuring the reliability of subsequent research and the safety and efficacy of potential drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 7. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 11. scielo.br [scielo.br]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-Dibenzyl-1,4-diazepan-6-ol: A Guide for Laboratory Professionals
For Immediate Reference: Treat 1,4-Dibenzyl-1,4-diazepan-6-ol as a hazardous chemical for disposal purposes. Due to the lack of a comprehensive Safety Data Sheet (SDS), a precautionary approach is necessary to ensure the safety of personnel and the environment. All disposal procedures must comply with local, state, and federal regulations.
This document provides essential guidance on the proper disposal of this compound, a compound used in research and drug development. The information is intended for researchers, scientists, and professionals in the pharmaceutical industry. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Pure Compound (Unused): If you have expired or unwanted pure this compound, it must be disposed of as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, bench paper, and empty containers, must also be treated as hazardous waste.
-
Solutions: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with other incompatible waste streams.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect solid waste (pure compound and contaminated materials) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect liquid waste in a sealable, leak-proof container.
-
Ensure the container is compatible with the solvent used in the solution.
-
-
Empty Containers:
-
"Empty" containers that held this compound must be triple-rinsed with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
-
Step 3: Labeling
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution).
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
Any known hazards (e.g., "Irritant," "Harmful").
-
Step 4: Storage
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within your laboratory.
-
Ensure the storage area is away from drains and incompatible materials.
Step 5: Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
Quantitative Data Summary
Due to the limited publicly available data for this compound, a comprehensive quantitative data table cannot be provided. The following table presents the available information and placeholders for critical data points that would typically be found in a Safety Data Sheet.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 389062-84-4 |
| Molecular Formula | C₁₉H₂₄N₂O |
| Molecular Weight | 296.41 g/mol |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) - Precautionary |
| Hazard Statements | Assumed: Skin/eye irritant, potentially harmful |
| Occupational Exposure Limits | Not Established |
| LD50/LC50 | Not Available |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need for a formal hazard assessment and adherence to all institutional and regulatory requirements. Always consult your institution's Environmental Health and Safety department for specific guidance on hazardous waste disposal.
Personal protective equipment for handling 1,4-Dibenzyl-1,4-diazepan-6-ol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,4-Dibenzyl-1,4-diazepan-6-ol. The following procedures are designed to ensure safe handling, operation, and disposal of this chemical in a laboratory setting.
Chemical Identifier:
-
CAS Number: 389062-84-4
-
Molecular Formula: C₁₉H₂₄N₂O
-
Molecular Weight: 296.41 g/mol
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) is not publicly available, supplier information indicates that this compound is classified under GHS pictogram GHS07 with the signal word "Warning".[1] This classification suggests the potential for skin irritation, serious eye irritation, or respiratory irritation. Therefore, the following personal protective equipment is mandatory.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be ANSI Z87.1 compliant. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before and after use. |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect against splashes. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions. | If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: If weighing the solid, do so in a fume hood on a tared weigh boat or paper. Use anti-static equipment if available to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
General Handling: Avoid direct contact with the skin and eyes.[2] Do not eat, drink, or smoke in the laboratory.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated weigh boats and gloves, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a properly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
